Product packaging for 3,4-Dichloro-3'-methylbenzophenone(Cat. No.:CAS No. 844885-24-1)

3,4-Dichloro-3'-methylbenzophenone

Cat. No.: B1597049
CAS No.: 844885-24-1
M. Wt: 265.1 g/mol
InChI Key: OJGLIPKGQBRCAH-UHFFFAOYSA-N
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Description

3,4-Dichloro-3'-methylbenzophenone is a useful research compound. Its molecular formula is C14H10Cl2O and its molecular weight is 265.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Cl2O B1597049 3,4-Dichloro-3'-methylbenzophenone CAS No. 844885-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dichlorophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-3-2-4-10(7-9)14(17)11-5-6-12(15)13(16)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGLIPKGQBRCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374183
Record name 3,4-Dichloro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-24-1
Record name 3,4-Dichloro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3,4-Dichloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available physicochemical properties of 3,4-Dichloro-3'-methylbenzophenone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related benzophenone derivatives to provide estimations for key properties. Detailed experimental protocols for the determination of these properties and a representative synthetic workflow are also presented. This document is intended to serve as a valuable resource for professionals in research and drug development.

Introduction

This compound is a halogenated and alkyl-substituted aromatic ketone. Its structural features, including the dichlorinated phenyl ring and the methylated phenyl ring linked by a carbonyl group, suggest potential applications in organic synthesis, materials science, and as an intermediate in the development of pharmacologically active molecules. The physicochemical properties of this compound are critical for understanding its behavior in various chemical and biological systems, guiding its purification, formulation, and potential biological activity.

Chemical Identity

  • IUPAC Name: (3,4-dichlorophenyl)(3-methylphenyl)methanone

  • Synonyms: this compound

  • Molecular Formula: C₁₄H₁₀Cl₂O

  • Molecular Weight: 265.14 g/mol

  • Chemical Structure:

/ / /-----\ /----- | O O | | O O | | | | | | | | | Cl-C C-Cl C-C-CH3 \ / / C-----C C-----C | | | H H H

Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Compounds

Property3,4-Dichlorobenzophenone4-Methylbenzophenone(4-Chlorophenyl)(m-tolyl)methanoneThis compound (Estimated)
CAS Number 6284-79-3[1]134-84-9Not AvailableNot Available
Molecular Formula C₁₃H₈Cl₂O[1]C₁₄H₁₂OC₁₄H₁₁ClOC₁₄H₁₀Cl₂O
Molecular Weight 251.11 g/mol [1]196.24 g/mol 230.69 g/mol 265.14 g/mol
Melting Point (°C) Not Available56.5-57 (lit.)Not AvailableLikely a solid at room temperature with a melting point higher than 4-Methylbenzophenone.
Boiling Point (°C) Not Available326 (lit.)Not AvailableExpected to be higher than 4-Methylbenzophenone due to increased molecular weight and polarity from the chlorine atoms.
Solubility Insoluble in water. Soluble in organic solvents.Soluble in organic solvents.Soluble in organic solvents.Expected to be insoluble in water and soluble in common organic solvents like chloroform, dichloromethane, and acetone.
Appearance White to off-white solid.White crystalline powder.White solid.Expected to be a white to off-white crystalline solid.

Spectral Data (Predicted)

While specific spectra for this compound are not available, predictions based on its structure can be made.

Table 2: Predicted Spectral Characteristics

TechniquePredicted Features
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl group protons around 2.4 ppm. The splitting patterns of the aromatic protons would be complex due to the substitution.
¹³C NMR Aromatic carbons in the range of 120-140 ppm. A signal for the carbonyl carbon around 195 ppm. A signal for the methyl carbon around 21 ppm.
IR Spectroscopy A strong characteristic absorption band for the C=O (carbonyl) stretch is expected around 1660 cm⁻¹. C-Cl stretching bands would appear in the fingerprint region.
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z = 264, with isotopic peaks at m/z = 266 and 268 due to the presence of two chlorine atoms.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties, adaptable for this compound.

5.1. Determination of Melting Point

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

5.2. Determination of Solubility

  • Apparatus: Vials, analytical balance, magnetic stirrer, and a method for quantitative analysis (e.g., UV-Vis spectroscopy or HPLC).

  • Procedure (for a specific solvent):

    • An excess amount of the solid compound is added to a known volume of the solvent in a vial.

    • The mixture is stirred at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

    • The saturated solution is filtered to remove any undissolved solid.

    • An aliquot of the clear solution is taken, diluted appropriately, and the concentration of the dissolved compound is determined using a pre-calibrated analytical method.

5.3. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A small amount of the sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃).

    • A small amount of a reference standard (e.g., tetramethylsilane - TMS) is added.

    • The solution is transferred to an NMR tube.

    • The NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).

  • Infrared (IR) Spectroscopy:

    • A small amount of the dry sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

    • Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate.

    • The IR spectrum is recorded using an FTIR spectrometer.

  • Mass Spectrometry (MS):

    • A dilute solution of the sample is prepared in a suitable volatile solvent.

    • The sample is introduced into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI or electron impact - EI).

    • The mass-to-charge ratio of the resulting ions is measured.

Synthesis Workflow

A common method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation. The following diagram illustrates a general workflow for the synthesis of a substituted benzophenone.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product A Substituted Benzoyl Chloride (e.g., 3,4-Dichlorobenzoyl chloride) C Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) A->C B Substituted Benzene (e.g., Toluene) B->C D Quenching (e.g., with HCl/ice water) C->D Reaction Mixture E Extraction (e.g., with Dichloromethane) D->E F Washing & Drying E->F G Purification (e.g., Recrystallization or Column Chromatography) F->G H This compound G->H Pure Product

Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.

Conclusion

This technical guide provides an estimation of the physicochemical properties of this compound based on data from structurally related compounds. The included experimental protocols offer a starting point for the empirical determination of these properties. The provided synthetic workflow illustrates a common method for its preparation. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

In-depth Technical Guide: 3,4-Dichloro-3'-methylbenzophenone (CAS 844885-24-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is based on publicly available data and is intended for informational purposes only. A comprehensive experimental validation is recommended before any use.

Core Properties

3,4-Dichloro-3'-methylbenzophenone is a substituted aromatic ketone. While specific experimental data for this compound is limited, its structural similarity to other benzophenone derivatives allows for some predicted properties and potential areas of biological investigation.

Physicochemical Properties

A summary of the available and predicted physicochemical properties for this compound is presented in Table 1. It is important to note that much of this data is predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 844885-24-1-
Molecular Formula C₁₄H₁₀Cl₂O[1]
Molecular Weight 265.13 g/mol [1]
Boiling Point 398.9 °C at 760 mmHg (Predicted)-
Density 1.276 g/cm³ (Predicted)-
Flash Point 168.6 °C (Predicted)-
Refractive Index 1.595 (Predicted)-
Melting Point Not available-
Solubility Not available-
Purity 85.0-99.8% (Commercial supplier data)-

Note: The wide range in reported purity suggests variability between suppliers and batches. Experimental determination of purity is crucial for any research application.

Synthesis

Proposed Synthetic Pathway

The logical workflow for the synthesis is depicted below.

G toluene Toluene product This compound toluene->product dcbcl 3,4-Dichlorobenzoyl Chloride dcbcl->product catalyst Lewis Acid Catalyst (e.g., AlCl₃) catalyst->product Friedel-Crafts Acylation workup Aqueous Work-up & Purification product->workup G compound This compound binding_assay Ligand Binding Assay compound->binding_assay receptor Nuclear Hormone Receptor (e.g., Androgen or Estrogen Receptor) receptor->binding_assay reporter_assay Reporter Gene Assay binding_assay->reporter_assay Confirmation of Interaction gene_expression Target Gene Expression Analysis reporter_assay->gene_expression Functional Consequence cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

References

Technical Guide on (3,4-dichlorophenyl)(3-methylphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, including peer-reviewed literature and chemical databases, on the specific biological activity, experimental protocols, and signaling pathways of (3,4-dichlorophenyl)(3-methylphenyl)methanone is limited. This guide provides foundational chemical information and outlines a generalized synthetic approach based on established methods for structurally related compounds.

Introduction

(3,4-dichlorophenyl)(3-methylphenyl)methanone is a diaryl ketone, a class of organic compounds characterized by a carbonyl group connecting two phenyl rings. In this specific molecule, one ring is substituted with two chlorine atoms at the 3 and 4 positions, and the other ring is substituted with a methyl group at the 3 position. Diaryl ketones, also known as benzophenones, serve as crucial scaffolds in medicinal chemistry and as intermediates in organic synthesis. While many benzophenone derivatives have been explored for various biological activities, specific research into (3,4-dichlorophenyl)(3-methylphenyl)methanone is not extensively documented in the public domain.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for (3,4-dichlorophenyl)(3-methylphenyl)methanone is presented below. This data is compiled from chemical databases for this structure.

PropertyValue
IUPAC Name (3,4-dichlorophenyl)(3-methylphenyl)methanone
Molecular Formula C₁₄H₁₀Cl₂O
Molecular Weight 265.14 g/mol
Canonical SMILES CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Structure
alt text
Appearance Predicted: White to off-white solid
Solubility Predicted: Soluble in organic solvents (e.g., DMSO, DMF, Methanol)

Synthesis Protocol: Generalized Friedel-Crafts Acylation

The most common and established method for synthesizing diaryl ketones is the Friedel-Crafts acylation.[1] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of (3,4-dichlorophenyl)(3-methylphenyl)methanone, two primary routes are plausible.

Experimental Protocol (Generalized)

Route A: Acylation of Toluene with 3,4-Dichlorobenzoyl Chloride

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Acyl Chloride: 3,4-Dichlorobenzoyl chloride (1.0 equivalent) is dissolved in the inert solvent and added dropwise to the stirred suspension of AlCl₃ at 0°C.

  • Addition of Aromatic Substrate: m-Toluene (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Route B: Acylation of 1,2-Dichlorobenzene with 3-Methylbenzoyl Chloride

The same protocol can be followed using 1,2-dichlorobenzene as the aromatic substrate and 3-methylbenzoyl chloride as the acylating agent. The choice of route may depend on the commercial availability and cost of the starting materials.

A general workflow for this synthetic process is visualized below.

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification prep_reagents Prepare Reactants: - m-Toluene - 3,4-Dichlorobenzoyl Chloride - Aluminum Chloride (Catalyst) mix_lewis Add AlCl3 to Solvent prep_reagents->mix_lewis prep_solvent Prepare Dry Inert Solvent (e.g., Dichloromethane) prep_solvent->mix_lewis add_acyl Add 3,4-Dichlorobenzoyl Chloride at 0°C mix_lewis->add_acyl add_toluene Add m-Toluene (Exothermic) add_acyl->add_toluene stir Stir at Room Temperature (2-4 hours) add_toluene->stir quench Quench with Ice / HCl stir->quench extract Extract with Solvent quench->extract wash Wash Organic Layers extract->wash purify Dry, Concentrate & Purify (Chromatography/Recrystallization) wash->purify product (3,4-dichlorophenyl) (3-methylphenyl)methanone purify->product

Generalized workflow for Friedel-Crafts acylation synthesis.

Biological Activity and Signaling Pathways

As of this review, there are no specific studies detailing the biological activity or mechanism of action for (3,4-dichlorophenyl)(3-methylphenyl)methanone. While related compounds containing the dichlorophenyl moiety have been investigated for various therapeutic areas, including antimicrobial and antifungal applications, these findings cannot be directly extrapolated to the title compound.[2][3] Research on similar structures has also pointed towards applications as intermediates for agricultural chemicals or active pharmaceutical ingredients, such as antidepressants.[4][5]

Without experimental data, no signaling pathway diagrams or quantitative biological data tables can be provided.

Conclusion and Future Outlook

(3,4-dichlorophenyl)(3-methylphenyl)methanone is a well-defined chemical entity whose synthesis can be readily achieved through standard organic chemistry methodologies like the Friedel-Crafts acylation. However, its biological profile remains uncharacterized in the public scientific literature. For researchers in drug discovery, this compound could represent an unexplored starting point. Future research would be required to screen it for biological activity across various assays (e.g., kinase panels, antimicrobial susceptibility, receptor binding) to determine if it possesses any therapeutic potential. Subsequent studies would then be needed to elucidate its mechanism of action and any relevant cellular signaling pathways.

References

Technical Guide: Spectral Analysis of 3,4-Dichloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Dichloro-3'-methylbenzophenone. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectral values based on established principles of spectroscopy and data from analogous compounds. It also outlines standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: (3,4-dichlorophenyl)(3-methylphenyl)methanone[1]

  • Molecular Formula: C₁₄H₁₀Cl₂O[1]

  • Molecular Weight: 265.1 g/mol [1]

  • CAS Number: 844885-24-1[1]

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar substituted benzophenones.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
1680-1660C=O StretchKetone
1600-1450C=C StretchAromatic Ring
1300-1000C-Cl StretchAryl Halide
850-750C-H BendAromatic (Substitution Pattern)

Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.4Singlet3H-CH₃
~7.2-7.8Multiplet7HAromatic Protons

Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Carbon Type
~195Carbonyl (C=O)
~128-140Aromatic (C, CH)
~21Methyl (-CH₃)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
264/266/268[M]⁺, [M+2]⁺, [M+4]⁺ (due to two Cl isotopes)
249/251/253[M-CH₃]⁺
173/175[C₇H₄Cl₂O]⁺
119[C₈H₇O]⁺
91[C₇H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure (ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum.

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H and ¹³C NMR Spectroscopy.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Procedure:

    • Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

    • Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

  • Instrumentation: A GC-MS system.

  • Procedure:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The compound will be vaporized and separated from the solvent on the GC column.

    • As the compound elutes from the column, it enters the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the synthesis, purification, and spectral characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_characterization Structure Elucidation start Starting Materials (e.g., 3-methylbenzoyl chloride and 1,2-dichlorobenzene) reaction Friedel-Crafts Acylation start->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product Pure this compound purification->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms data Combined Spectral Data ir->data nmr->data ms->data elucidation Structure Confirmation data->elucidation

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of substituted benzophenones. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of this important class of compounds. This document details experimental protocols, presents a compilation of NMR data for a range of substituted benzophenones, and offers an analysis of the key spectral features and substituent effects.

Introduction to the NMR Spectroscopy of Benzophenones

Benzophenone and its derivatives are a pivotal class of organic compounds with wideranging applications in photochemistry, polymer science, and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and characterization of these molecules. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the individual hydrogen and carbon atoms, respectively. The chemical shifts (δ), coupling constants (J), and signal multiplicities are highly sensitive to the nature and position of substituents on the aromatic rings. Understanding these spectral features is crucial for confirming molecular structures, assessing purity, and studying intermolecular interactions.

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following section outlines a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of substituted benzophenones.

Sample Preparation

Proper sample preparation is critical to obtain high-resolution NMR spectra. The following steps are recommended:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Sample Quantity: For a standard 5 mm NMR tube, typically 5-10 mg of the benzophenone derivative is sufficient for ¹H NMR, while 10-50 mg is recommended for ¹³C NMR spectroscopy to achieve a good signal-to-noise ratio in a reasonable time.

  • Choice of Solvent: The choice of a deuterated solvent is crucial. Chloroform-d (CDCl₃) is the most commonly used solvent for benzophenones due to its excellent dissolving power for these compounds and its relatively simple residual solvent peak.[1][2][3] Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, or benzene-d₆ can be used depending on the solubility of the specific derivative and the desired interactions to be studied.

  • Dissolution and Filtration: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial. To remove any particulate matter that can degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[2][4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Most commercially available deuterated solvents already contain TMS.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for specific samples and instruments.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment is usually sufficient.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

  • Number of Scans: 8 to 16 scans are generally adequate for a sample of sufficient concentration.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most benzophenones.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse sequence is standard to obtain a spectrum with singlets for each unique carbon.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is recommended.

  • Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Spectral Width: A spectral width of 0 to 220 ppm is suitable for benzophenones, ensuring the carbonyl carbon is observed.[5]

Data Presentation: ¹H and ¹³C NMR Data of Substituted Benzophenones

The following tables summarize the ¹H and ¹³C NMR data for benzophenone and a selection of its para-substituted derivatives. All chemical shifts are reported in parts per million (ppm) relative to TMS.

¹H NMR Data
CompoundSolventδ (ppm) and MultiplicityJ (Hz)Assignment
Benzophenone CDCl₃7.81 (d), 7.59 (t), 7.49 (t)7.2, 7.6, 7.6H-2/6/2'/6', H-4/4', H-3/5/3'/5'
4-Methylbenzophenone CDCl₃7.78 (d), 7.72 (d), 7.56 (t), 7.47 (t), 7.28 (d), 2.44 (s)7.2, 6.8, 7.2, 7.2, 7.2H-2/6, H-2'/6', H-4, H-3/5, H-3'/5', -CH₃
4-Methoxybenzophenone CDCl₃7.84 (m), 7.76 (m), 7.56 (m), 7.47 (t), 6.96 (dd), 3.88 (s)7.6, 8.8, 2.0H-2'/6', H-2/6, H-4, H-3/5, H-3'/5', -OCH₃
4-Aminobenzophenone CDCl₃7.71 (d), 7.43 (t), 7.35 (t), 6.68 (d), 4.15 (br s)8.4, 7.4, 7.4, 8.4H-2/6, H-4, H-3/5, H-3'/5', -NH₂
4-Fluorobenzophenone CDCl₃7.84 (dd), 7.78 (dd), 7.59 (t), 7.48 (t), 7.17 (t)8.8, 5.4, 8.4, 1.2, 7.4, 7.8, 8.6H-2'/6', H-2/6, H-4, H-3/5, H-3'/5'
4-Chlorobenzophenone CDCl₃7.77 (m), 7.60 (t), 7.48 (m)7.4H-2/6/2'/6', H-4, H-3/5/3'/5'
4-Bromobenzophenone CDCl₃7.77 (d), 7.67 (d), 7.63 (t), 7.49 (t)8.4, 8.4, 7.4, 7.8H-2/6, H-2'/6', H-4/4', H-3/5/3'/5'
4-Nitrobenzophenone CDCl₃8.35 (d), 7.95 (d), 7.81 (d), 7.66 (t), 7.53 (t)8.8, 8.4, 8.4, 7.2, 7.8H-3'/5', H-2'/6', H-2/6, H-4, H-3/5
4-Cyanobenzophenone CDCl₃7.88 (d), 7.79 (m), 7.65 (t), 7.52 (t)8.8, 7.6, 7.6H-3'/5', H-2/6/2'/6', H-4, H-3/5
¹³C NMR Data
CompoundSolventδ (ppm)Assignment
Benzophenone CDCl₃196.8, 137.6, 132.4, 130.1, 128.3C=O, C-1/1', C-4/4', C-2/6/2'/6', C-3/5/3'/5'
4-Methylbenzophenone CDCl₃196.5, 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2, 21.7C=O, C-4', C-1, C-1', C-4, C-2/6, C-2'/6', C-3'/5', C-3/5, -CH₃
4-Methoxybenzophenone CDCl₃195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5C=O, C-4', C-1, C-4, C-2'/6', C-2/6, C-1', C-3/5, C-3'/5', -OCH₃
4-Aminobenzophenone CDCl₃195.5, 151.7, 138.5, 132.8, 131.8, 129.5, 128.1, 127.9, 113.8C=O, C-4', C-1, C-4, C-2'/6', C-2/6, C-1', C-3/5, C-3'/5'
4-Fluorobenzophenone CDCl₃195.5, 165.6 (d, ¹JCF=253.5 Hz), 138.1, 133.9, 132.6 (d, ³JCF=9.3 Hz), 129.9, 128.4, 115.5 (d, ²JCF=21.8 Hz)C=O, C-4', C-1, C-1', C-2'/6', C-2/6, C-3/5, C-3'/5'
4-Chlorobenzophenone CDCl₃195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4C=O, C-4', C-1, C-1', C-4, C-2'/6', C-2/6, C-3'/5', C-3/5
4-Bromobenzophenone CDCl₃195.7, 137.4, 136.4, 132.8, 131.7, 131.6, 130.0, 128.4, 127.6C=O, C-1, C-1', C-4, C-2'/6', C-3'/5', C-2/6, C-3/5, C-4'
4-Nitrobenzophenone CDCl₃194.8, 149.8, 142.9, 136.3, 133.5, 130.7, 130.1, 128.7, 123.6C=O, C-4', C-1', C-1, C-4, C-2'/6', C-2/6, C-3/5, C-3'/5'
4-Cyanobenzophenone CDCl₃194.5, 140.7, 135.9, 132.8, 131.7, 129.7, 129.5, 128.1, 117.5, 115.2C=O, C-1', C-1, C-4, C-2'/6', C-2/6, C-3'/5', C-3/5, C-4', -CN

Analysis of Substituent Effects on NMR Spectra

The electronic properties of the substituents on the benzophenone scaffold have a profound and predictable effect on the ¹H and ¹³C NMR chemical shifts. These effects are transmitted through the aromatic rings via inductive and resonance effects.

Effects on ¹H NMR Spectra
  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OCH₃, and -CH₃ are electron-donating. They increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding causes the protons at these positions to resonate at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, -Cl, -Br, and -F are electron-withdrawing. They decrease the electron density of the aromatic ring, leading to deshielding of the aromatic protons. Consequently, the signals for the protons on the substituted ring, especially the ortho and para protons, are shifted to higher chemical shifts (downfield).

Effects on ¹³C NMR Spectra

The substituent effects on the ¹³C chemical shifts are also significant and follow similar trends to the proton spectra.

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the substituent. Electron-withdrawing groups on the attached phenyl ring tend to deshield the carbonyl carbon, shifting its resonance downfield. Conversely, electron-donating groups generally cause a slight upfield shift.

  • Aromatic Carbons: The ipso-carbon (the carbon directly attached to the substituent) shows the largest change in chemical shift. Electron-donating groups cause a significant upfield shift of the ipso-carbon, while electron-withdrawing groups cause a downfield shift. The ortho and para carbons are also strongly affected by resonance effects, with EDGs causing upfield shifts and EWGs causing downfield shifts. The meta carbons are less affected by resonance and show smaller changes in chemical shifts.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectra of substituted benzophenones.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place in NMR Spectrometer filter->instrument setup Setup Experiment (¹H or ¹³C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration (¹H) phase->integrate assign Peak Assignment integrate->assign

General workflow for NMR analysis of substituted benzophenones.
Substituent Effects on Aromatic Chemical Shifts

This diagram illustrates the general trends of ¹H and ¹³C chemical shifts in the substituted aromatic ring of a benzophenone derivative.

substituent_effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) edg_ortho Ortho: Shielded (Upfield Shift) edg_meta Meta: Minor Effect edg_para Para: Shielded (Upfield Shift) ewg_ortho Ortho: Deshielded (Downfield Shift) ewg_meta Meta: Minor Effect ewg_para Para: Deshielded (Downfield Shift) benzophenone Benzophenone Core benzophenone->edg_ortho benzophenone->edg_meta benzophenone->edg_para benzophenone->ewg_ortho benzophenone->ewg_meta benzophenone->ewg_para

Influence of substituents on aromatic ¹H and ¹³C chemical shifts.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of substituted benzophenones. The presented data and analyses demonstrate the predictable and systematic nature of substituent effects on the NMR spectra. By following the outlined experimental protocols and utilizing the provided spectral data as a reference, researchers can confidently characterize and elucidate the structures of novel benzophenone derivatives. The visualizations further aid in conceptualizing the experimental workflow and the fundamental principles of substituent-induced chemical shift changes. This knowledge is paramount for the successful application of these compounds in various scientific and industrial fields.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Dichlorinated Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of dichlorinated benzophenone derivatives. These compounds are relevant in environmental monitoring, toxicology, and as potential impurities or metabolites in pharmaceutical products. This document outlines key experimental protocols, data interpretation, and analytical workflows to assist researchers in developing and executing robust analytical methods.

Introduction to Dichlorinated Benzophenones and Analytical Challenges

Dichlorinated benzophenones (DCBPs) are a subclass of benzophenone derivatives characterized by the presence of two chlorine atoms on the phenyl rings. The specific isomers, such as 2,4'-DCBP and 4,4'-DCBP, are of particular interest. 4,4'-Dichlorobenzophenone is a known degradation product of the pesticide dicofol.[1][2] The analysis of these compounds is often challenging due to their presence in complex matrices at trace levels. Mass spectrometry, coupled with chromatographic separation, offers the necessary sensitivity and selectivity for their determination.[1][2][3]

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary techniques employed for the analysis of DCBPs. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific isomers being targeted.

Sample Preparation Protocols

Effective sample preparation is critical for the reliable quantification of dichlorinated benzophenone derivatives, aiming to isolate the analytes from interfering matrix components. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and dispersive solid-phase extraction (dSPE), often referred to as the QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted for the extraction of pesticides, including DCBPs, from water matrices.

Objective: To extract and concentrate dichlorinated benzophenones from aqueous samples.

Materials:

  • 1-liter water sample

  • 0.7-µm glass fiber filters

  • Graphitized carbon-based SPE cartridge

  • Methanol

  • Methylene chloride

  • Trifluoroacetic acid anhydride

Procedure:

  • Filter the 1-liter water sample through a 0.7-µm glass fiber filter.[4]

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 20 mL/min.[4]

  • Wash the cartridge to remove interfering substances.

  • Elute the dichlorinated benzophenones from the cartridge using 1.5 mL of methanol, followed by 13 mL of an 80:20 mixture of methylene chloride and methanol, acidified with 0.2% trifluoroacetic acid anhydride.[4]

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane for GC-MS or a mobile phase-compatible solvent for LC-MS/MS) to a final volume of 1 mL.[4]

Liquid-Liquid Extraction (LLE) for Soil and Sediment

This protocol is suitable for the extraction of DCBPs from solid matrices.

Objective: To extract dichlorinated benzophenones from soil or sediment samples.

Materials:

  • 10g homogenized soil/sediment sample

  • Acetone

  • Hexane

  • Anhydrous sodium sulfate

  • Concentrated sulfuric acid (for cleanup)

Procedure:

  • Mix the 10g soil/sediment sample with a drying agent like anhydrous sodium sulfate.

  • Perform an initial extraction with a suitable solvent mixture, such as hexane/acetone (1:1, v/v), using sonication or shaking.

  • Separate the organic phase from the solid matrix by centrifugation or filtration.

  • Repeat the extraction process twice more and combine the organic extracts.

  • For cleanup, especially for samples with high organic content, a liquid-liquid partitioning with concentrated sulfuric acid can be employed to remove lipids and other interferences.[1][2][3]

  • Wash the final organic extract with deionized water to remove acid residues.

  • Dry the extract over anhydrous sodium sulfate.

  • Concentrate the extract to the desired final volume before instrumental analysis.

Instrumental Analysis: GC-MS and LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like dichlorinated benzophenones.

Typical GC-MS Parameters:

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless or On-Column[2][3]
Injector Temperature 250 °C (for splitless)
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, particularly useful for complex matrices or when analyzing DCBPs alongside other less volatile compounds.

Typical LC-MS/MS Parameters:

ParameterValue
LC Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[4]
Mobile Phase A 0.1% formic acid in water[4]
Mobile Phase B Acetonitrile or Methanol[4]
Gradient Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes
Flow Rate 0.3 mL/min[4]
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Polarity Positive or Negative Ion Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

Mass Spectral Fragmentation of Dichlorinated Benzophenones

Under Electron Ionization (EI) conditions in GC-MS, dichlorinated benzophenones undergo characteristic fragmentation. The molecular ion (M+) peak is typically observed, along with fragment ions resulting from the cleavage of the carbonyl bridge and subsequent loss of chlorine or other neutral fragments.

Fragmentation of 4,4'-Dichlorobenzophenone

The mass spectrum of 4,4'-dichlorobenzophenone (molecular weight: 250.11 g/mol ) shows a characteristic pattern.[5][6]

  • Molecular Ion (M+): m/z 250, 252, 254 (due to chlorine isotopes)

  • Major Fragments:

    • m/z 139/141: This is the base peak and corresponds to the chlorobenzoyl cation [C7H4ClO]+, formed by the cleavage of the C-C bond adjacent to the carbonyl group.[6][7]

    • m/z 111/113: This fragment corresponds to the chlorophenyl cation [C6H4Cl]+, resulting from the loss of a CO group from the m/z 139/141 fragment.[6][7]

    • m/z 75: Corresponds to the [C6H3]+ fragment after the loss of chlorine.[6]

Fragmentation of 2,4'-Dichlorobenzophenone

The mass spectrum of 2,4'-dichlorobenzophenone also has a molecular weight of 250.11 g/mol and exhibits a similar fragmentation pattern with some differences in ion abundances due to the different substitution pattern.[8]

  • Molecular Ion (M+): m/z 250, 252, 254

  • Major Fragments:

    • m/z 139/141: Corresponds to the chlorobenzoyl cation [C7H4ClO]+.[7]

    • m/z 111/113: Corresponds to the chlorophenyl cation [C6H4Cl]+.[7]

Quantitative Data and Method Performance

The following tables summarize typical performance data for the analysis of dichlorinated benzophenones from various studies.

Table 1: GC-MS Method Performance for 4,4'-Dichlorobenzophenone (DCBP)

MatrixSpiking LevelRecovery (%)Analytical MethodReference
Arctic Cod9.2 ng99GC-MS[1][3]
Arctic Cod46 ng146GC-MS[1][3]

Table 2: LC-MS/MS Method Performance for Benzophenone Derivatives

CompoundMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Analytical MethodReference
Various BenzophenonesWastewater0.4 - 0.625 pg/L-LC-MS/MS[9]
Acidic HerbicidesWater-<0.02 µg/LLC-MS/MS[10]
Chlorothalonil MetabolitesSoil0.001-0.005 µg/g-GC-MS[11]
Chlorothalonil MetabolitesWater0.1 µg/L-GC-MS[11]

Visualized Workflows and Pathways

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of dichlorinated benzophenones from environmental samples.

analytical_workflow sample Sample Collection (Water, Soil, etc.) prep Sample Preparation (Extraction & Cleanup) sample->prep analysis Instrumental Analysis (GC-MS or LC-MS/MS) prep->analysis data Data Acquisition (Full Scan, SIM, or MRM) analysis->data processing Data Processing (Integration & Quantification) data->processing report Reporting & Interpretation processing->report

Caption: General workflow for DCBP analysis.

Electron Ionization Fragmentation Pathway for 4,4'-Dichlorobenzophenone

This diagram shows the proposed fragmentation pathway for 4,4'-DCBP in an EI source.

fragmentation_pathway M [M]+• m/z 250 F1 [C7H4ClO]+ m/z 139 M->F1 - C6H4Cl• F2 [C6H4Cl]+ m/z 111 F1->F2 - CO F3 [C6H3]+ m/z 75 F2->F3 - Cl•

Caption: EI fragmentation of 4,4'-DCBP.

Toxicometabolomics Workflow Context

While specific signaling pathways for DCBPs are not the focus of this analytical guide, mass spectrometry is a key tool in toxicometabolomics to understand the biological impact of such compounds. The following diagram outlines this conceptual workflow.

toxicometabolomics_workflow exposure Exposure to DCBP sampling Biological Sample Collection (e.g., Plasma, Tissue) exposure->sampling metabolite_extraction Metabolite Extraction sampling->metabolite_extraction ms_analysis Untargeted MS Analysis metabolite_extraction->ms_analysis data_analysis Data Analysis & Feature ID ms_analysis->data_analysis pathway_analysis Pathway Analysis & Biomarker Discovery data_analysis->pathway_analysis

Caption: Toxicometabolomics workflow concept.

Conclusion

The mass spectrometric analysis of dichlorinated benzophenone derivatives is a well-established field with robust methodologies. The choice between GC-MS and LC-MS/MS depends on the specific analytical requirements. Careful sample preparation is paramount to achieving accurate and precise results. Understanding the characteristic fragmentation patterns is essential for confident identification and structural elucidation of these compounds. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists in developing and validating their own analytical methods for dichlorinated benzophenones.

References

Initial Biological Activity Screening of 3,4-Dichloro-3'-methylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical initial biological activity screening for 3,4-dichloro-3'-methylbenzophenone. As of the time of this writing, specific experimental data for this compound is not publicly available. The experimental protocols, data, and potential mechanisms of action described herein are based on established methodologies and the known biological activities of structurally related benzophenone and dichlorophen derivatives. This guide is intended to serve as a framework for potential future research.

Introduction

This compound is a halogenated aromatic ketone. The benzophenone core is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of two chlorine atoms on one phenyl ring and a methyl group on the other suggests potential for interesting pharmacological effects, including but not limited to cytotoxic and antimicrobial activities. This document outlines a proposed initial screening workflow to evaluate the potential biological activities of this compound.

Postulated Biological Activities

Based on the activities of structurally similar compounds, the initial screening of this compound would logically focus on two primary areas:

  • Cytotoxicity: Benzophenone derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects could be mediated through various mechanisms, including the induction of oxidative stress.

  • Antimicrobial Activity: The presence of a dichlorinated phenyl ring is a feature found in some antimicrobial agents. Therefore, it is plausible that this compound could exhibit activity against various bacterial and fungal strains.

Experimental Protocols

The following are detailed protocols for the proposed initial screening assays.

3.1. In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)

  • This compound (dissolved in DMSO to create a stock solution)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, replace the medium with 100 µL of the medium containing the compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting the percentage of cell viability against the compound concentration.

3.2. Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile paper discs (6 mm in diameter)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic discs (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control discs (impregnated with the solvent)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria or fungi.

  • Disc Application: Aseptically place the sterile paper discs impregnated with a known concentration of this compound (e.g., 10, 25, 50 µ g/disc ) onto the inoculated agar surface. Also, place the positive and negative control discs.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters.

  • Data Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity.

Hypothetical Data Presentation

Table 1: Hypothetical Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCompound Concentration (µM)% Cell ViabilityIC50 (µM)
HeLa 195.2 ± 4.115.8
578.6 ± 3.5
1060.1 ± 2.9
2541.3 ± 3.8
5022.5 ± 2.1
1008.9 ± 1.5
A549 198.1 ± 3.728.4
585.4 ± 4.0
1070.2 ± 3.3
2552.1 ± 2.9
5035.7 ± 2.5
10015.3 ± 1.8
MCF-7 196.5 ± 4.521.2
581.2 ± 3.9
1065.8 ± 3.1
2548.9 ± 2.7
5029.1 ± 2.2
10011.7 ± 1.6

Table 2: Hypothetical Antimicrobial Activity of this compound (Zone of Inhibition in mm)

MicroorganismCompound Concentration (µ g/disc )Zone of Inhibition (mm)Positive Control (Zone, mm)
S. aureus 108 ± 0.5Ciprofloxacin (25)
2512 ± 0.8
5016 ± 1.0
E. coli 100Ciprofloxacin (22)
256 ± 0.4
509 ± 0.6
C. albicans 107 ± 0.6Fluconazole (20)
2511 ± 0.7
5014 ± 0.9

Visualization of Potential Mechanisms and Workflows

Below are diagrams representing a potential signaling pathway that could be modulated by this compound and a general workflow for its initial biological screening.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Compound 3,4-Dichloro-3'- methylbenzophenone ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces Oxidative Stress MAPK MAPK Pathway (JNK, p38) ROS->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Promotes

Caption: Postulated Oxidative Stress-Induced Apoptosis Pathway.

G cluster_workflow Initial Biological Activity Screening Workflow Start Synthesis and Purification of This compound Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing (e.g., Disk Diffusion) Start->Antimicrobial DataAnalysis Data Analysis and Hit Identification Cytotoxicity->DataAnalysis Antimicrobial->DataAnalysis FurtherStudies Lead Optimization and Further Mechanistic Studies DataAnalysis->FurtherStudies If promising activity is observed

Caption: General Experimental Workflow for Screening.

Conclusion and Future Directions

The hypothetical screening data suggests that this compound may possess moderate cytotoxic activity against several cancer cell lines and some antimicrobial properties, particularly against Gram-positive bacteria and fungi. The proposed mechanism of cytotoxicity involves the induction of oxidative stress, a common pathway for many chemotherapeutic agents.

Should initial screenings yield positive results, further studies would be warranted. These could include:

  • Screening against a broader panel of cancer cell lines and microbial strains.

  • In-depth mechanistic studies to confirm the role of oxidative stress and investigate other potential targets.

  • Structure-activity relationship (SAR) studies to design more potent and selective analogs.

  • In vivo studies in animal models to assess efficacy and toxicity.

This technical guide provides a foundational framework for the initial biological evaluation of this compound, paving the way for potential future drug discovery and development efforts.

Solubility Profile of 3,4-Dichloro-3'-methylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,4-Dichloro-3'-methylbenzophenone in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally similar compounds, namely benzophenone and 3,4-dichloronitrobenzene, to provide a robust estimation of its solubility profile. Furthermore, detailed experimental protocols for solubility determination are presented to empower researchers to ascertain precise solubility data for this compound in their laboratories.

Estimated Solubility of this compound

The solubility of a compound is dictated by its molecular structure, including the presence of functional groups and the overall polarity. This compound is a moderately polar molecule, with the polar ketone group and the chlorine substituents contributing to its polarity, while the aromatic rings and the methyl group contribute to its nonpolar character.

Based on the available data for the parent compound, benzophenone, and the related compound, 3,4-dichloronitrobenzene, the solubility of this compound is expected to be significant in a range of common organic solvents. Generally, "like dissolves like," meaning that its solubility will be higher in solvents with similar polarity.

The following tables summarize the available solubility data for benzophenone and 3,4-dichloronitrobenzene, which can be used as a proxy to estimate the solubility of this compound.

Table 1: Qualitative Solubility of Benzophenone

Solvent ClassificationExamplesExpected Solubility of Benzophenone
Polar Protic Water, Methanol, EthanolPractically insoluble in water; Soluble in alcohols[1][2]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateSoluble[1]
Nonpolar Aprotic Hexane, Toluene, Benzene, ChloroformSoluble[1]

Table 2: Quantitative Solubility of Benzophenone in Selected Organic Solvents

SolventSolubility ( g/100 mL)
Diethyl ether16.6[2]
Ethanol13.3[2]

Table 3: Quantitative Solubility of 3,4-Dichloronitrobenzene in Selected Organic Solvents at 298.15 K (25 °C)

SolventMole Fraction Solubility (x10^3)
Methanol15.72
Ethanol13.98
1-Propanol12.86
2-Propanol11.03
1-Butanol11.59
Ethyl acetate47.93
Acetone64.21
Toluene43.18

Note: The data for 3,4-dichloronitrobenzene is presented as mole fraction. This data is indicative of the relative solubility in different solvents.

Based on these data, it can be inferred that this compound will exhibit good solubility in polar aprotic solvents like acetone and ethyl acetate, as well as in nonpolar aromatic solvents such as toluene. Its solubility in alcohols is expected to be moderate. It is predicted to be poorly soluble in water.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocols are recommended.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4]

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm pore size, compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. The evaporation can also be carried out under a gentle stream of nitrogen.

    • Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solute by the volume of the solvent used.

High-Throughput Solubility Screening using UPLC-MS

For rapid screening of solubility in multiple solvents, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful technique.[5][6]

Principle:

This method involves preparing saturated solutions in a multi-well plate format, followed by filtration and analysis of the filtrate by UPLC-MS. The concentration of the compound in the filtrate corresponds to its solubility.

Workflow:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: The stock solution is added to the wells of a microtiter plate, and the organic solvents to be tested are dispensed into the respective wells.

  • Equilibration: The plate is sealed and agitated for a set period to allow the compound to dissolve and reach equilibrium.

  • Filtration: The solutions are filtered to remove any undissolved precipitate.

  • Analysis: The filtered samples are then diluted and injected into the UPLC-MS system for quantification. A calibration curve is used to determine the concentration of the compound in the filtrate.

Logical Workflow for Experimental Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using a laboratory-based method like the gravimetric method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start compound Weigh excess this compound start->compound solvent Measure known volume of organic solvent start->solvent mix Combine in a sealed vial compound->mix solvent->mix equilibrate Agitate at constant temperature (24-72h) mix->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter evaporate Evaporate solvent from a known volume of filtrate filter->evaporate weigh Weigh dried solute evaporate->weigh calculate Calculate solubility (e.g., g/L) weigh->calculate end End calculate->end

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

This guide provides a comprehensive starting point for researchers working with this compound. While the provided solubility data for related compounds offers a strong predictive foundation, it is highly recommended that experimental verification be performed to obtain precise solubility values for this specific molecule in the solvents of interest. The detailed protocols and workflow diagram included herein are designed to facilitate this process.

References

Methodological & Application

Application Notes and Protocols for 3,4-Dichloro-3'-methylbenzophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3,4-Dichloro-3'-methylbenzophenone, a versatile intermediate in organic synthesis. While specific data for this compound is limited in publicly available literature, this document compiles relevant information on its synthesis via Friedel-Crafts acylation and explores its potential utility based on the known biological activities of structurally related benzophenone derivatives.

Overview of Synthetic Utility

This compound serves as a valuable building block in medicinal chemistry and materials science. The presence of the dichloro-substituted phenyl ring, the carbonyl linker, and the methyl-substituted phenyl ring offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. The benzophenone core is a well-established scaffold in numerous biologically active compounds, exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of toluene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction is a classic and efficient method for the formation of aryl ketones.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the acylation of toluene with 3,4-dichlorobenzoyl chloride.

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath with stirring.

  • Dissolve 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride via the dropping funnel.

  • After the addition is complete, add toluene (1.0 to 1.2 equivalents) dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.

  • Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Quantitative Data

ProductReactantsCatalystSolventReaction TimeYield (%)Melting Point (°C)
This compound3,4-Dichlorobenzoyl chloride, TolueneAlCl₃Dichloromethane12-24 h60-80 (estimated)Not available

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not available. However, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on the analysis of similar compounds such as 4-methylbenzophenone.[3]

Expected ¹H NMR signals (in CDCl₃):

  • A singlet for the methyl protons (-CH₃) around δ 2.4 ppm.

  • A series of multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the protons on the two phenyl rings.

Expected ¹³C NMR signals (in CDCl₃):

  • A signal for the methyl carbon (-CH₃) around δ 21-22 ppm.

  • Multiple signals in the aromatic region (δ 128-140 ppm).

  • A signal for the carbonyl carbon (C=O) around δ 196 ppm.

Mass Spectrometry:

  • The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (C₁₄H₁₀Cl₂O), along with characteristic isotopic peaks for the two chlorine atoms.

Potential Applications in Drug Development

The benzophenone scaffold is a key structural motif in a variety of compounds with significant biological activities.[1][2][3][4] Derivatives of this compound could be synthesized and screened for a range of therapeutic applications.

  • Anticancer Agents: Many benzophenone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6][7][8][9][10] The chloro and methyl substituents on the phenyl rings of this compound could be modified to enhance this activity.

  • Antimicrobial Agents: The benzophenone core has also been incorporated into molecules with antibacterial and antifungal properties.[11][12][13] Modifications of the core structure of this compound could lead to the development of novel antimicrobial agents.

  • Antiviral Agents: Certain thiadiazole derivatives containing a benzophenone moiety have shown anti-HIV activity.[14] This suggests that this compound could serve as a starting material for the synthesis of new antiviral compounds.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

DrugDiscoveryWorkflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization Start 3,4-Dichlorobenzoyl Chloride + Toluene Reaction Friedel-Crafts Acylation Start->Reaction Product This compound Reaction->Product Derivatization Chemical Modification Product->Derivatization Library Library of Derivatives Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Optimization Structure-Activity Relationship (SAR) Studies Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Drug Discovery Workflow using the title compound.

Signaling Pathway Diagram

While no specific signaling pathways have been elucidated for derivatives of this compound, many anticancer agents derived from similar scaffolds are known to induce apoptosis. A generalized apoptotic signaling pathway that could be investigated for novel derivatives is depicted below.

ApoptoticPathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway Drug Benzophenone Derivative Bax Bax/Bak Activation Drug->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Generalized Apoptotic Signaling Pathway.

References

Application Notes and Protocols for 3,4-Dichloro-3'-methylbenzophenone as a Photoinitiator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-3'-methylbenzophenone is a substituted benzophenone derivative that can function as a Type II photoinitiator for free-radical polymerization. Like other benzophenones, upon absorption of ultraviolet (UV) light, it transitions to an excited triplet state. In this excited state, it can abstract a hydrogen atom from a synergistic molecule, typically a tertiary amine, to generate an aminoalkyl radical. This radical species is the primary initiator for the polymerization of various monomers, such as acrylates and methacrylates. The substitution pattern of chlorine and methyl groups on the benzophenone core is expected to influence its photophysical properties and initiation efficiency.

Mechanism of Photoinitiation

Benzophenone and its derivatives operate as Type II photoinitiators, which require a co-initiator or synergist to produce initiating radicals. The general mechanism involves the following steps:

  • Photoexcitation: Upon absorption of UV radiation, the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁).

  • Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from a hydrogen donor, most commonly a tertiary amine, forming a ketyl radical and an aminoalkyl radical.

  • Initiation: The highly reactive aminoalkyl radical initiates the polymerization of a monomer by adding to its double bond. The ketyl radical is less reactive and typically undergoes dimerization or other termination reactions.

G cluster_photoinitiation Photoinitiation Steps PI_ground This compound (S₀) PI_excited_singlet Excited Singlet State (S₁) PI_excited_triplet Excited Triplet State (T₁) Co_initiator Tertiary Amine (e.g., Triethylamine) Radicals Ketyl Radical + Aminoalkyl Radical Monomer Acrylate Monomer Polymer Growing Polymer Chain

Figure 1: Photoinitiation mechanism of this compound.

Photophysical and Chemical Properties

PropertyUnsubstituted Benzophenone (Reference)Expected Influence on this compound
UV Absorption Maximum (λmax) ~250 nm and ~340 nm in non-polar solventsThe chloro and methyl substituents may cause a slight red-shift (bathochromic shift) in the absorption maxima, potentially enhancing absorption at longer UV wavelengths.
Molar Extinction Coefficient (ε) Varies with wavelengthExpected to be in a similar order of magnitude to unsubstituted benzophenone.
Triplet State Energy (ET) ~69 kcal/molThe substituents are not expected to drastically alter the triplet energy.
Intersystem Crossing Quantum Yield (ΦISC) ~1Expected to be high, maintaining the efficiency of triplet state formation.

Experimental Protocols

Protocol 1: Preparation of a Photopolymerizable Formulation

This protocol describes the preparation of a standard formulation for evaluating the photoinitiation efficiency of this compound.

Materials:

  • This compound (Photoinitiator)

  • Triethylamine (TEA) or other suitable tertiary amine (Co-initiator)

  • Trimethylolpropane triacrylate (TMPTA) or other suitable acrylate monomer

  • Solvent (e.g., Toluene or Dichloromethane, if necessary)

  • Amber vials

  • Magnetic stirrer and stir bars

Procedure:

  • Dissolution of Photoinitiator:

    • Weigh the desired amount of this compound and dissolve it in the monomer (TMPTA). If the solubility is low, a minimal amount of a suitable solvent can be used. A typical concentration for the photoinitiator is 0.1-2% by weight.

    • Place the amber vial on a magnetic stirrer and stir until the photoinitiator is completely dissolved.

  • Addition of Co-initiator:

    • Add the co-initiator (e.g., Triethylamine) to the mixture. The concentration of the co-initiator is typically in the range of 1-5% by weight.

    • Continue stirring until a homogeneous solution is obtained.

  • Storage:

    • Store the formulation in a cool, dark place (e.g., in an amber vial wrapped in aluminum foil) to prevent premature polymerization.

G Start Start Weigh_PI Weigh 3,4-Dichloro-3'- methylbenzophenone Start->Weigh_PI Dissolve_PI Dissolve in Monomer (e.g., TMPTA) Weigh_PI->Dissolve_PI Add_Co Add Co-initiator (e.g., Triethylamine) Dissolve_PI->Add_Co Mix Stir until Homogeneous Add_Co->Mix Store Store in Amber Vial in a Cool, Dark Place Mix->Store End End Store->End

Figure 2: Workflow for preparing a photopolymerizable formulation.

Protocol 2: Monitoring Polymerization Kinetics by Real-Time FT-IR Spectroscopy

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bonds).

Equipment:

  • FT-IR spectrometer with a real-time monitoring setup

  • UV light source with controlled intensity (e.g., mercury lamp with appropriate filters or a UV-LED)

  • Sample holder (e.g., BaF₂ or KBr plates)

  • Micropipette

Procedure:

  • Sample Preparation:

    • Place a small drop of the prepared photopolymerizable formulation between two BaF₂ or KBr plates. A spacer of known thickness (e.g., 25 µm) can be used to control the sample thickness.

  • Instrument Setup:

    • Place the sample holder in the FT-IR spectrometer.

    • Position the UV light source to irradiate the sample.

    • Set up the FT-IR software to collect spectra at regular time intervals (e.g., every 0.1-1 second).

  • Data Collection:

    • Start the real-time data acquisition.

    • After a few initial scans to establish a baseline, turn on the UV light source to initiate polymerization.

    • Continue collecting spectra until the polymerization is complete (i.e., the monomer peak intensity no longer changes).

  • Data Analysis:

    • Monitor the decrease in the absorbance of the acrylate C=C double bond peak (typically around 1635 cm⁻¹).

    • Calculate the degree of conversion (DC) at each time point using the following formula: DC(%) = [1 - (At / A0)] * 100 where At is the area of the C=C peak at time 't' and A0 is the initial area of the C=C peak.

    • Plot the degree of conversion as a function of time to obtain the polymerization kinetics profile.

G Start Start Prep_Sample Prepare Sample between BaF₂ or KBr Plates Start->Prep_Sample Place_in_FTIR Place Sample in FT-IR Spectrometer Prep_Sample->Place_in_FTIR Position_UV Position UV Light Source Place_in_FTIR->Position_UV Setup_Software Configure Real-Time Data Acquisition Position_UV->Setup_Software Collect_Baseline Collect Baseline Spectra Setup_Software->Collect_Baseline Start_UV Initiate Polymerization with UV Light Collect_Baseline->Start_UV Collect_Data Collect Spectra at Regular Intervals Start_UV->Collect_Data Analyze_Data Analyze Decrease in Acrylate Peak Area Collect_Data->Analyze_Data Calculate_DC Calculate Degree of Conversion vs. Time Analyze_Data->Calculate_DC End End Calculate_DC->End

Figure 3: Experimental workflow for monitoring photopolymerization kinetics using Real-Time FT-IR.

Protocol 3: Characterization of Polymerization by Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization reaction upon UV irradiation, providing information about the reaction kinetics and the total heat of polymerization.

Equipment:

  • Differential Scanning Calorimeter (DSC) equipped with a photochemical accessory (UV light source)

  • DSC sample pans (aluminum or quartz)

  • Micropipette

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-5 mg) of the photopolymerizable formulation into a DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at the desired isothermal temperature (e.g., 25°C).

    • Set up the instrument to record the heat flow as a function of time.

  • Data Collection:

    • Start the measurement and allow the baseline to stabilize.

    • Turn on the UV light source to irradiate the sample for a defined period.

    • The instrument will record an exothermic peak corresponding to the heat of polymerization.

    • After the initial irradiation, a second irradiation can be performed to determine if any unreacted monomer remains.

  • Data Analysis:

    • Integrate the area of the exothermic peak to determine the total heat of polymerization (ΔHp).

    • The rate of polymerization is proportional to the heat flow (dq/dt).

    • The degree of conversion can be calculated by dividing the heat evolved at a given time by the total theoretical heat of polymerization for the specific monomer.

Conclusion

This compound is a promising candidate for use as a Type II photoinitiator in free-radical polymerization. While specific photophysical data is not widely published, its behavior can be predicted based on the well-understood mechanisms of other benzophenone derivatives. The provided protocols offer a comprehensive framework for the preparation of photopolymerizable formulations and the detailed analysis of their polymerization kinetics using standard analytical techniques. Researchers are encouraged to perform initial characterizations, such as UV-Vis spectroscopy, to determine the optimal wavelength for photoinitiation with this specific compound.

Experimental protocol for the synthesis of 3,4-Dichloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 3,4-Dichloro-3'-methylbenzophenone. The described method is a Friedel-Crafts acylation reaction between 3,4-dichlorobenzoyl chloride and toluene, utilizing aluminum chloride as a Lewis acid catalyst. This protocol is intended for laboratory-scale synthesis and provides guidance on reaction setup, work-up, purification, and characterization.

Introduction

Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and photoinitiators. This compound is a diarylketone with potential applications in organic synthesis. The primary synthetic route to such compounds is the Friedel-Crafts acylation, an electrophilic aromatic substitution that involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid catalyst.[1] This application note details a representative protocol for the synthesis of this compound.

Reaction Scheme

The synthesis proceeds via the Friedel-Crafts acylation of toluene with 3,4-dichlorobenzoyl chloride.

Reaction Scheme

Figure 1. Friedel-Crafts acylation of toluene with 3,4-dichlorobenzoyl chloride.

Materials and Reagents

  • 3,4-Dichlorobenzoyl chloride

  • Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Hexane/Ethyl Acetate for recrystallization/column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

Experimental Protocol

4.1. Reaction Setup

  • A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a scrubber (or a drying tube), and a dropping funnel, is flame-dried and allowed to cool to room temperature under a nitrogen or argon atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane (100 mL) to the flask.

4.2. Reaction Execution

  • In the dropping funnel, prepare a solution of 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (25 mL).

  • Cool the flask containing the aluminum chloride suspension to 0 °C using an ice bath.

  • Slowly add the 3,4-dichlorobenzoyl chloride solution to the stirred suspension of aluminum chloride over 15-20 minutes.

  • After the addition, allow the mixture to stir at 0 °C for an additional 15 minutes.

  • In the dropping funnel, prepare a solution of toluene (1.1 equivalents) in anhydrous dichloromethane (25 mL).

  • Add the toluene solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

4.3. Work-up and Isolation

  • Upon completion, cool the reaction mixture again to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture over crushed ice (approx. 150 g) in a beaker.

  • To the quenched mixture, slowly add concentrated hydrochloric acid (20 mL) to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

4.4. Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Data Presentation

The following table summarizes the quantitative data for the proposed synthesis.

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
3,4-Dichlorobenzoyl chloride209.460.051.010.47 g
Toluene92.140.0551.15.07 g (5.8 mL)
Anhydrous Aluminum Chloride133.340.061.28.00 g

Expected Results and Characterization

  • Melting Point: The melting point is expected to be in the range of other substituted dichlorobenzophenones. For comparison, the melting point of 3,4-dichlorobenzophenone is 102-104 °C.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region (approx. 7.2-7.8 ppm) will show a complex multiplet pattern due to the di- and tri-substituted benzene rings. A singlet for the methyl group should appear around 2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum should show a signal for the carbonyl carbon around 195 ppm, signals for the aromatic carbons in the range of 125-140 ppm, and a signal for the methyl carbon around 21 ppm.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1670 cm⁻¹.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

experimental_workflow Experimental Workflow for the Synthesis of this compound reactants Reactants: - 3,4-Dichlorobenzoyl chloride - Toluene - Anhydrous AlCl3 - Anhydrous DCM reaction_setup Reaction Setup: - Flame-dried glassware under N2 - AlCl3 in DCM at 0°C reactants->reaction_setup addition1 Addition of 3,4-Dichlorobenzoyl Chloride Solution reaction_setup->addition1 addition2 Addition of Toluene Solution addition1->addition2 reaction Reaction: - Stir at room temperature - Monitor by TLC addition2->reaction workup Work-up: - Quench with ice/HCl - Separate layers - Wash with HCl, NaHCO3, brine - Dry over MgSO4 reaction->workup isolation Isolation: - Filter drying agent - Concentrate under reduced pressure workup->isolation purification Purification: - Recrystallization or - Column Chromatography isolation->purification product Final Product: This compound purification->product

Caption: Synthesis workflow.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • 3,4-Dichlorobenzoyl chloride is a lachrymator and is corrosive. Avoid inhalation and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Application Notes and Protocols for the Quantification of 3,4-Dichloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-3'-methylbenzophenone is a substituted benzophenone derivative. Benzophenones are a class of compounds used in various industrial applications, including as photoinitiators in UV-curing inks and coatings, and in the synthesis of pharmaceuticals and agricultural chemicals. Due to their potential environmental persistence and biological activity, sensitive and reliable analytical methods are crucial for monitoring their presence in various matrices and for use in research and development.

This document provides detailed application notes and exemplary protocols for the quantification of this compound using common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: The following protocols are provided as examples based on methods for structurally related compounds and have not been specifically validated for this compound. Optimization and thorough validation are required for the specific analytical application.

Data Presentation: Quantitative Performance of Analogous Compounds

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
HPLC-UVBenzophenoneWater-->0.99987.6 - 113.8[1]
GC-MSBenzophenoneBreakfast Cereals2 µg/kg---[2]
LC-MS/MSBenzophenone-3Human Serumlow µg/L level--Excellent with matrix-matched standards[3]
HPLC-UVBenzophenone-0.0015 µg/mL0.005 µg/mL>0.999-[4]
LC-MS/MSBenzophenoneDomestic Wastewater----[5]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are general protocols for solid and liquid samples.

a) Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Environmental Water)

This method is suitable for pre-concentrating the analyte from a large volume of a relatively clean aqueous sample.

  • Materials:

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water

    • Nitrogen gas supply for evaporation

  • Protocol:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

    • Sample Loading: Pass 100-500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

    • Elution: Elute the analyte from the cartridge with 5-10 mL of methanol or acetonitrile.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase for HPLC or acetonitrile for GC) for analysis.

b) Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Serum, Plasma)

LLE is a classic technique for extracting analytes from complex biological matrices.[6]

  • Materials:

    • Methyl tert-butyl ether (MTBE) or other suitable organic solvent (e.g., ethyl acetate)

    • Saturated sodium chloride (NaCl) solution

    • Centrifuge tubes

    • Centrifuge

    • Nitrogen gas supply for evaporation

  • Protocol:

    • Sample Preparation: To 1 mL of the biological sample in a centrifuge tube, add an internal standard.

    • Extraction: Add 3 mL of MTBE. Vortex for 2 minutes to ensure thorough mixing.

    • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Collection: Carefully transfer the upper organic layer to a clean tube.

    • Re-extraction (Optional): Repeat the extraction step with another 3 mL of MTBE for improved recovery. Combine the organic extracts.

    • Concentration: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

Analytical Methods

a) HPLC-UV Method (Exemplary)

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (A UV scan of this compound standard should be performed to determine the optimal wavelength).

  • Quantification: External standard calibration curve prepared in the mobile phase.

b) GC-MS Method (Exemplary)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Characteristic ions for this compound would need to be determined by analyzing a standard in full scan mode.

  • Quantification: Internal standard method using a structurally similar compound (e.g., a deuterated benzophenone).

c) LC-MS/MS Method (Exemplary)

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).[5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.

  • Quantification: Internal standard method using a stable isotope-labeled analog of the analyte if available.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Water, Serum) Extraction Extraction (SPE or LLE) SampleCollection->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Reconstitution Reconstitution in Analysis Solvent Cleanup->Reconstitution Analysis Chromatographic Separation (HPLC or GC) Reconstitution->Analysis Detection Detection (UV, MS, or MS/MS) Analysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantification of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Hydroxylated Metabolites Parent->Hydroxylation CYP450 Enzymes Conjugation Glucuronide or Sulfate Conjugates Hydroxylation->Conjugation UGTs, SULTs Excretion Excretion Conjugation->Excretion

Caption: Hypothetical metabolic pathway for this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of benzophenones using High-Performance Liquid Chromatography (HPLC) with UV detection. Benzophenones are a class of organic compounds widely used as UV filters in sunscreens and other personal care products, as well as in industrial applications.[1] Due to their potential endocrine-disrupting effects, sensitive and reliable analytical methods are crucial for their monitoring and risk assessment in various matrices.[2][3][4]

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds like benzophenones.[5] This method offers high resolution, sensitivity, and reproducibility, making it suitable for the analysis of benzophenones in raw materials, finished products, and biological samples.

Experimental Protocols

This section details two common HPLC methods for the analysis of benzophenones. Method 1 is a general-purpose isocratic method, while Method 2 is a gradient method suitable for the simultaneous analysis of multiple benzophenone derivatives.

Method 1: Isocratic HPLC Method for Benzophenone

This method is adapted from a standard procedure for the analysis of benzophenone.[5]

2.1.1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Benzophenone standard (≥99% purity)

  • Methanol (HPLC grade) for standard preparation

2.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 75 mm, 4 µm, 100 Å)[5][6]

  • Data acquisition and processing software

2.1.3. Chromatographic Conditions

ParameterCondition
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate0.5 mL/min[5][6]
Column TemperatureAmbient
Detection Wavelength254 nm[5][6]
Injection Volume1 µL[5][6]
Run TimeApproximately 10 minutes

2.1.4. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of benzophenone standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with the mobile phase.

2.1.5. Sample Preparation

  • For solid samples: Accurately weigh a known amount of the homogenized sample, dissolve it in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.

  • For liquid samples: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.

2.1.6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the benzophenone peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of benzophenone in the sample using the calibration curve.

Method 2: Gradient HPLC Method for Multiple Benzophenones

This method is suitable for the simultaneous determination of benzophenone and its derivatives, such as benzophenone-3 (BP-3).[7]

2.2.1. Materials and Reagents

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (85%)

  • Benzophenone and Benzophenone-3 standards (≥99% purity)

2.2.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[7]

  • Data acquisition and processing software

2.2.3. Chromatographic Conditions

ParameterCondition
Mobile PhaseMethanol:Water (95:5, v/v), pH adjusted to 3.2 with phosphoric acid[7]
Flow Rate1.0 mL/min[7]
Column TemperatureAmbient
Detection Wavelength315 nm[7]
Injection Volume20 µL[7]
Run TimeApproximately 15 minutes

2.2.4. Standard and Sample Preparation

Follow the procedures outlined in sections 2.1.4 and 2.1.5, using the mobile phase as the diluent for working standards and samples.

2.2.5. Analysis Procedure

Follow the procedure outlined in section 2.1.6.

Data Presentation

The following tables summarize the quantitative data for the analysis of benzophenones using HPLC, compiled from various validated methods.

Table 1: Chromatographic Parameters and Performance Data for Benzophenone Analysis

AnalyteColumnMobile PhaseRetention Time (min)LODLOQReference
BenzophenoneC8Acetonitrile:1% Acetic Acid (60:40)-0.0015 µg/mL0.005 µg/mL[8][9]
Benzophenone-3C18Methanol:Water (95:5), pH 3.2~4.9--[7]
Benzophenone-3C18Acetonitrile:Water6.012.0 ng/mL-[6][10]
Benzophenone-3C18Acetonitrile:Water-0.01 µmol/L-[11]
2,4-Dihydroxybenzophenone (DHB)C18Acetonitrile:Water-0.16 µmol/L-[11]

Table 2: Method Validation Parameters for Benzophenone-3 Analysis

ParameterResultReference
Linearity (r²)> 0.99[11]
Intra-day Precision (%RSD)≤ 1.00[8][9]
Inter-day Precision (%RSD)≤ 1.53[8][9]
Recovery99.58 - 101.39%[7]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of benzophenones.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Weighing & Dissolution Working_Standards Working Standard Dilution Standard->Working_Standards Injection Injection into HPLC Working_Standards->Injection Sample_Prep Sample Extraction/Dilution Filtration Filtration (0.45 µm) Sample_Prep->Filtration Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration Curve Plotting Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification Signaling_Pathway_ERa_Wnt BP1 Benzophenone-1 (BP-1) ERa Estrogen Receptor α (ERα) BP1->ERa Binds to LBD Beta_Catenin_Cytoplasm β-catenin (Cytoplasm) ERa->Beta_Catenin_Cytoplasm Triggers interaction Beta_Catenin_Nucleus β-catenin (Nucleus) Beta_Catenin_Cytoplasm->Beta_Catenin_Nucleus Translocation Wnt_Genes Wnt Target Genes Beta_Catenin_Nucleus->Wnt_Genes Activates transcription Proliferation Cell Proliferation & Metastasis Wnt_Genes->Proliferation Leads to Signaling_Pathway_MAPK_ERK BP3 Benzophenone-3 (BP-3) MAPK_ERK MAPK/ERK Pathway BP3->MAPK_ERK Inhibits ENS_Development Enteric Nervous System (ENS) Development MAPK_ERK->ENS_Development Promotes

References

Application Notes and Protocols for the Analysis of Halogenated Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of halogenated compounds using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended to guide researchers, scientists, and professionals in drug development through the complexities of sample preparation, derivatization, and instrumental analysis.

Introduction to GC-MS Analysis of Halogenated Compounds

Halogenated organic compounds are a broad class of chemicals that play a significant role in various industries, including pharmaceuticals, agriculture, and manufacturing.[1][2] They are also prevalent as environmental pollutants, such as persistent organic pollutants (POPs), which include polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and organochlorine pesticides.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of these compounds due to its high sensitivity and selectivity.[1][4] However, the unique chemical properties of halogenated compounds present several analytical challenges.

Challenges in the GC-MS Analysis of Halogenated Compounds

The analysis of halogenated compounds by GC-MS is not without its difficulties. Key challenges include:

  • Co-elution of Analytes: Many halogenated compounds, particularly isomers and congeners of PCBs and dioxins, have very similar physicochemical properties, leading to chromatographic co-elution.[1] This makes their individual quantification difficult with a single GC column.

  • Matrix Interferences: Environmental and biological samples are often complex matrices containing numerous interfering compounds that can mask the analytes of interest or affect instrumental performance.[2][5]

  • Peak Tailing: Halogenated solvents and some analytes can interact with the metal surfaces within the GC-MS ion source, leading to peak tailing and reduced sensitivity.[6] This phenomenon can be caused by the formation of metal halides in the ion source.[6]

  • Thermal Stability: Some halogenated compounds are thermally labile and can degrade in the hot GC inlet or on the analytical column, leading to inaccurate quantification.[7]

Sample Preparation Techniques

Effective sample preparation is critical for successful GC-MS analysis of halogenated compounds. The primary goals are to isolate the target analytes from the sample matrix, pre-concentrate them, and remove interfering substances.

Extraction Techniques

Several extraction techniques are employed depending on the sample matrix:

  • Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples with low levels of particulates, such as drinking water.[5] Sorbents like modified silica gel or Empore discs are used to trap the analytes, which are then eluted with a suitable solvent.[8]

  • Liquid-Liquid Extraction (LLE): A conventional method for extracting analytes from aqueous samples by partitioning them into an immiscible organic solvent.[5]

  • Soxhlet and Sonication Extraction: These are traditional methods for extracting halogenated pollutants from solid matrices like soil and biological tissues.[5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for the extraction of a wide range of analytes, including POPs, from fatty food samples due to its simplicity and efficiency.[9]

  • Headspace Analysis: This technique is suitable for volatile halogenated organic compounds (HVOCs) in liquid or solid samples.[8] It involves analyzing the vapor phase in equilibrium with the sample.

Cleanup Procedures

After extraction, a cleanup step is often necessary to remove co-extracted matrix components. Common cleanup sorbents include:

  • Silica Gel

  • Alumina

  • Florisil

  • Carbon

These materials help in removing interfering compounds such as lipids and hydrocarbons.[1]

Derivatization

Derivatization is a chemical modification process used to improve the analytical properties of compounds for GC-MS analysis.[10] For halogenated compounds, especially those containing polar functional groups like hydroxyl (-OH), amino (-NH), or carboxyl (-COOH), derivatization is often essential.[7]

The main purposes of derivatization are:

  • Increased Volatility: To make non-volatile compounds suitable for GC analysis.[10][11]

  • Improved Thermal Stability: To prevent degradation of the analyte at high temperatures.[11]

  • Enhanced Detectability: To introduce functional groups that provide a stronger signal in the detector.[12] For instance, introducing perfluoroacyl groups can enhance the response of an electron capture detector (ECD).[12][13]

  • Improved Chromatographic Behavior: To reduce peak tailing and improve peak shape.[13]

Common derivatization techniques include:

  • Silylation: This is one of the most common derivatization methods, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[7][12]

  • Acylation: This involves the introduction of an acyl group.[7][10] Reagents like acyl anhydrides or acyl halides are used.[10]

  • Alkylation: This technique replaces an active hydrogen with an alkyl or arylalkyl group. It is commonly used to convert carboxylic acids into esters.[7][12]

Experimental Protocols

Below are detailed protocols for the GC-MS analysis of two important classes of halogenated compounds.

Protocol 1: Analysis of Persistent Organic Pollutants (POPs) in Fish Tissue

This protocol describes the extraction, cleanup, and GC-MS/MS analysis of PCBs, PBDEs, and organochlorine pesticides in fatty fish samples.

5.1.1. Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Fish Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Ethyl Acetate) Homogenization->Extraction Cleanup dSPE Cleanup (EMR-Lipid) Extraction->Cleanup GC_Injection GC Injection (PTV) Cleanup->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification

Caption: Workflow for the analysis of POPs in fish tissue.

5.1.2. Methodology

  • Sample Homogenization: Homogenize a representative portion of the fish tissue.

  • Extraction (QuEChERS):

    • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of ethyl acetate.

    • Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl).

    • Shake vigorously for 1 minute and centrifuge.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the ethyl acetate supernatant.

    • Add it to a dSPE tube containing a lipid removal sorbent (e.g., EMR-Lipid).[9]

    • Vortex and centrifuge.

    • The resulting supernatant is ready for GC-MS/MS analysis.

  • GC-MS/MS Analysis:

    • GC System: Agilent 7890A GC or equivalent.[9]

    • Injector: Programmable Temperature Vaporization (PTV).

    • Column: Rxi®-PAH (40 m × 0.18 mm i.d. × 0.07 µm).[9]

    • Oven Program: 50°C (hold 2.9 min), then ramp at 30°C/min to 240°C, then 2°C/min to 270°C, and finally 40°C/min to 340°C (hold 12 min).[9]

    • MS System: Agilent 7000B Triple Quadrupole MS or equivalent.[9]

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[9]

5.1.3. Quantitative Data

Compound ClassExample AnalytesTypical LOQs (µg/kg)[9]
Polychlorinated Biphenyls (PCBs)PCB-28, PCB-52, PCB-101, PCB-138, PCB-153, PCB-1800.05 - 0.5
Organochlorine Pesticides (OCPs)HCB, Lindane, Heptachlor, Aldrin, Dieldrin, DDTs0.1 - 1.0
Polybrominated Diphenyl Ethers (PBDEs)BDE-28, BDE-47, BDE-99, BDE-100, BDE-153, BDE-1540.02 - 0.2
Protocol 2: Analysis of Halogenated Drug Metabolites in Human Plasma

This protocol details the analysis of halogenated drug metabolites in small volumes of human plasma, a common requirement in drug development and clinical research.

5.2.1. Logical Relationships in Sample Preparation

cluster_extraction Extraction Steps cluster_cleanup Cleanup and Concentration Start Start: 200 µL Plasma Add_Urea Add 1 mL 10 M Urea Start->Add_Urea Add_Solvents Add Propanol/Water, MeOH, and Petroleum Ether Add_Urea->Add_Solvents Centrifuge_Transfer Centrifuge and Transfer Organic Layer Add_Solvents->Centrifuge_Transfer Filter_Florisil Filter through Florisil Centrifuge_Transfer->Filter_Florisil Elute Elute with MTBE/Pet Ether Filter_Florisil->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute for Injection Evaporate->Reconstitute End Ready for GC-MS/MS Reconstitute->End

Caption: Sample preparation workflow for plasma analysis.

5.2.2. Methodology

  • Sample Preparation: [14]

    • Aliquot 200 µL of plasma into a centrifuge tube.

    • Add 1 mL of 10 M urea.

    • Add 1 mL of 10% propanol in water, 1 mL of methanol, and 6 mL of petroleum ether.

    • Centrifuge and carefully transfer the upper organic layer to a new tube.

  • Cleanup:

    • Pass the organic extract through a small column containing ~1 g of Florisil.

    • Elute the target analytes with a mixture of MTBE (methyl tert-butyl ether) and petroleum ether.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., hexane) prior to GC-MS injection.

  • GC-MS/MS Analysis:

    • GC System: A modern GC system capable of reproducible injections of small volumes.

    • Column: A low-bleed capillary column suitable for trace analysis (e.g., DB-5ms).

    • Injection: 2 µL injection in triplicate for each sample.[14]

    • MS System: A sensitive tandem mass spectrometer is required for achieving low detection limits.

    • Ionization: Electron Ionization (EI).

    • Acquisition: MRM mode for targeted quantification.

5.2.3. Quantitative Data

The following table summarizes the limits of detection (LODs) achievable with this method for various classes of halogenated compounds in human plasma.

Compound ClassExample AnalytesTypical LODs (ng/mL)[14]
Dioxin-like PCBs (DL-PCBs)PCB-77, PCB-126, PCB-1690.005 - 0.02
Organochlorine Pesticides (OCPs)DDE, Hexachlorobenzene, Mirex0.05 - 0.15
Polybrominated Diphenyl Ethers (PBDEs)BDE-47, BDE-99, BDE-1530.0075 - 0.075

Conclusion

The GC-MS analysis of halogenated compounds is a powerful but challenging field. Success hinges on a thorough understanding of the potential pitfalls and the implementation of robust sample preparation, derivatization, and instrumental methods. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own methods for the accurate and reliable analysis of these important compounds. The use of advanced techniques such as tandem mass spectrometry (MS/MS) is often essential to achieve the required sensitivity and selectivity for trace-level quantification in complex matrices.

References

Application Notes and Protocols: 3,4-Dichloro-3'-methylbenzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-3'-methylbenzophenone is a halogenated aromatic ketone. While specific medicinal chemistry applications for this exact molecule are not extensively documented in publicly available literature, the broader class of substituted dichlorobenzophenones has attracted interest in drug discovery. This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds. It also includes a general protocol for the synthesis of a similar benzophenone derivative, which can be adapted for the synthesis of the title compound.

Disclaimer: The information provided on related compounds is for informational purposes only and should not be directly extrapolated to this compound without experimental validation.

Potential Therapeutic Applications of Dichlorinated Benzophenone Scaffolds

Based on studies of analogous compounds, the dichlorobenzophenone scaffold may be a valuable starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Structurally related dichlorinated benzophenone derivatives have demonstrated potential as anticancer agents. For instance, 3,4-Dichloro-4'-(methylthio)benzophenone has been investigated for its ability to inhibit the growth of cancer cells. Research on this analog suggests that the dichlorobenzophenone core can serve as a scaffold for compounds that modulate cellular pathways involved in cancer progression.

A proposed general mechanism for the anticancer activity of such compounds involves the induction of apoptosis (programmed cell death) and the modulation of gene expression within cancer cells.

Logical Relationship: From Compound Class to Potential Activity

G A Substituted Dichlorobenzophenones B Potential Anticancer Agents A->B Analog data suggests C Potential Antimicrobial Agents A->C Analog data suggests D This compound (Hypothesized Activity) A->D Belongs to this class D->B Requires validation D->C Requires validation

Caption: Hypothesized therapeutic potential of this compound.

Antimicrobial Activity

The dichlorobenzophenone scaffold has also been explored for its antimicrobial properties. For example, 3,4-Dichloro-4'-(methylthio)benzophenone has shown activity against certain bacterial strains.[1] This suggests that derivatives of this compound could be investigated for their potential to combat bacterial infections. The mechanism of action is thought to involve the disruption of essential cellular processes in bacteria.

Quantitative Data for a Structurally Related Compound

The following table summarizes the reported biological activity for a structurally related compound, 3,4-Dichloro-4'-(methylthio)benzophenone . This data is presented for comparative purposes.

CompoundBiological ActivityAssay TypeTarget Organism/Cell LineQuantitative DataReference
3,4-Dichloro-4'-(methylthio)benzophenoneAntimicrobialIn vitro assayStaphylococcus aureusInhibition zone: 18 mm at 100 µg/mL[1]
3,4-Dichloro-4'-(methylthio)benzophenoneAnticancerCell viability assayHuman breast cancer cells (MCF-7)Dose-dependent decrease in cell viability[1]

Experimental Protocols

The following is a general protocol for the synthesis of a substituted benzophenone, adapted from the synthesis of 4-chloro-3'-methylbenzophenone. This can serve as a starting point for the synthesis of this compound, with appropriate modifications to the starting materials.

Protocol: Synthesis of a Substituted Benzophenone via Friedel-Crafts Acylation

This protocol describes a general method for the acylation of an aromatic ring with a substituted benzoyl chloride, catalyzed by a Lewis acid.

Materials:

  • Substituted Benzoyl Chloride (e.g., 3,4-Dichlorobenzoyl chloride)

  • Aromatic Substrate (e.g., Toluene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Experimental Workflow: Benzophenone Synthesis and Purification

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve aromatic substrate in anhydrous DCM B Cool to 0°C in an ice bath A->B C Slowly add anhydrous AlCl3 B->C D Add substituted benzoyl chloride dropwise C->D E Stir at room temperature (monitor by TLC) D->E F Quench reaction with ice-cold 1 M HCl E->F G Separate organic layer F->G H Wash with 1 M HCl, NaHCO3 (aq), and brine G->H I Dry over MgSO4 H->I J Filter and concentrate in vacuo I->J K Purify crude product by column chromatography J->K L Characterize pure product (NMR, MS, IR) K->L G A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling Cascade (e.g., MAPK/ERK) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Proliferation & Survival E->F G Apoptosis E->G Regulation of apoptotic genes H Dichlorobenzophenone Derivative H->I I->C Inhibition I->D Inhibition

References

Application Notes and Protocols: Synthesis and Derivatization of 3,4-Dichloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3,4-Dichloro-3'-methylbenzophenone and its subsequent derivatization to generate a library of compounds for potential therapeutic applications. The protocols outlined are based on established chemical transformations and provide a foundation for further exploration and optimization in a research setting.

Synthesis of this compound

The parent compound, (3,4-dichlorophenyl)(3-methylphenyl)methanone, serves as a key intermediate for the generation of a diverse range of derivatives. Its synthesis is most effectively achieved via a Friedel-Crafts acylation reaction.

Reaction Principle

Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). In this case, 3,4-dichlorobenzoyl chloride is reacted with toluene to yield the desired benzophenone. The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance from the bulky acyl group, the para-substituted product is generally favored.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to capture HCl gas.

  • Suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) in the flask and cool the mixture to 0°C in an ice bath.

  • Dissolve 3,4-dichlorobenzoyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel.

  • After the addition is complete, add toluene (1.1 eq.) dropwise to the reaction mixture at 0°C.

  • Once the addition of toluene is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (3-4 eq.). This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization Data (Predicted)

The following table summarizes the predicted spectroscopic data for the synthesized compound. Actual values should be confirmed by experimental analysis.

Parameter Predicted Value/Observation
Appearance White to off-white solid
Molecular Formula C₁₄H₁₀Cl₂O
Molecular Weight 265.14 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.80-7.50 (m, 5H, Ar-H), 7.40-7.20 (m, 2H, Ar-H), 2.40 (s, 3H, -CH₃). The aromatic region will show complex splitting patterns corresponding to the substituted phenyl rings.
¹³C NMR (CDCl₃, 100 MHz) δ 195 (C=O), 140-125 (Ar-C), 21 (-CH₃). The carbonyl carbon will appear significantly downfield. Multiple signals will be present in the aromatic region due to the different carbon environments.
IR (KBr, cm⁻¹) ~1660 (C=O stretch), ~3050 (Ar C-H stretch), ~2920 (Alkyl C-H stretch), ~800-900 (C-Cl stretch). The strong carbonyl absorption is characteristic of benzophenones.
Mass Spectrometry (EI) m/z 264/266/268 (M⁺, isotopic pattern for 2 Cl atoms). The molecular ion peak will show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis Workflow

Synthesis_Workflow reagents 3,4-Dichlorobenzoyl Chloride + Toluene + AlCl₃ in DCM reaction Friedel-Crafts Acylation (0°C to RT, 12-16h) reagents->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product This compound purification->product

Figure 1: Workflow for the synthesis of this compound.

Derivatization of this compound

The carbonyl group and the aromatic rings of the parent compound are amenable to a variety of chemical transformations, allowing for the creation of a library of derivatives with diverse physicochemical properties.

Reduction of the Carbonyl Group

Reduction of the ketone to a secondary alcohol is a common and straightforward derivatization.

2.1.1. Protocol: Sodium Borohydride Reduction

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of methanol and dichloromethane at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture to pH ~5-6 with 1M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography if necessary.

Expected Product: (3,4-Dichlorophenyl)(3-methylphenyl)methanol.

Nucleophilic Addition to the Carbonyl Group (Grignard Reaction)

The Grignard reaction allows for the introduction of various alkyl or aryl groups to form tertiary alcohols.

2.2.1. Protocol: Grignard Reaction with Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide (CH₃MgBr), 3.0 M in diethyl ether

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF in a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add methylmagnesium bromide solution (1.2 eq.) dropwise via a syringe.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the tertiary alcohol by column chromatography.

Expected Product: 1-(3,4-Dichlorophenyl)-1-(3-methylphenyl)ethanol.

Electrophilic Aromatic Substitution

Further functionalization of the aromatic rings can be achieved through electrophilic substitution reactions. The directing effects of the existing substituents (two chloro groups and a benzoyl group) will influence the position of the incoming electrophile. The dichlorinated ring is deactivated, making substitution on the methyl-substituted ring more likely.

2.3.1. Protocol: Nitration

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

Procedure:

  • Slowly add concentrated sulfuric acid to this compound with cooling to maintain a low temperature.

  • Cool the mixture to 0°C in an ice-salt bath.

  • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10°C.

  • After the addition, stir the reaction mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitro derivative.

Expected Product: A mixture of mono-nitrated isomers, with substitution occurring on the 3-methylphenyl ring.

Derivatization Pathways

Derivatization_Pathways cluster_reduction Reduction cluster_grignard Grignard Reaction cluster_eas Electrophilic Aromatic Substitution parent This compound reduction_reagent NaBH₄, MeOH/DCM parent->reduction_reagent grignard_reagent CH₃MgBr, Et₂O parent->grignard_reagent eas_reagent HNO₃, H₂SO₄ parent->eas_reagent alcohol (3,4-Dichlorophenyl)(3-methylphenyl)methanol reduction_reagent->alcohol tert_alcohol 1-(3,4-Dichlorophenyl)-1-(3-methylphenyl)ethanol grignard_reagent->tert_alcohol nitro_product Nitro-3,4-Dichloro-3'-methylbenzophenone eas_reagent->nitro_product

Figure 2: Key derivatization pathways for this compound.

Application Notes: Potential in Drug Discovery

Benzophenone and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] The introduction of dichloro and methyl substituents on the benzophenone scaffold can significantly influence its pharmacological profile.

Anticancer Activity

Many substituted benzophenones have demonstrated potent anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

  • Potential Signaling Pathways to Investigate:

    • MAPK/ERK Pathway: This pathway is frequently dysregulated in cancer. Benzophenone derivatives may inhibit key kinases in this cascade.

    • PI3K/Akt/mTOR Pathway: A critical pathway for cell growth and survival. Inhibition of this pathway can induce apoptosis in cancer cells.

    • Tubulin Polymerization: Some benzophenone analogs have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Anticancer_Signaling cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes compound This compound Derivatives mapk MAPK/ERK Pathway compound->mapk pi3k PI3K/Akt/mTOR Pathway compound->pi3k tubulin Tubulin Polymerization compound->tubulin apoptosis Apoptosis mapk->apoptosis proliferation Decreased Proliferation mapk->proliferation pi3k->apoptosis pi3k->proliferation tubulin->apoptosis tubulin->proliferation metastasis Reduced Metastasis

Figure 3: Potential anticancer signaling pathways targeted by benzophenone derivatives.

Anti-inflammatory and Antimicrobial Applications

The benzophenone scaffold is also associated with anti-inflammatory and antimicrobial activities. The synthesized derivatives should be screened against a panel of inflammatory markers and microbial strains to explore these potential applications.

  • Anti-inflammatory Assays:

    • Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.

    • Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in stimulated immune cells.

  • Antimicrobial Assays:

    • Determination of Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

The diverse library of compounds generated from the derivatization of this compound provides a valuable resource for identifying novel lead compounds in various therapeutic areas. The systematic evaluation of their biological activities will be crucial in elucidating their structure-activity relationships and advancing promising candidates in the drug discovery pipeline.

References

Application Notes and Protocols: 3,4-Dichlorobenzophenone as a Key Intermediate in the Synthesis of Sertraline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 3,4-dichlorobenzophenone as a crucial intermediate in the production of the antidepressant medication, sertraline. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and the drug's signaling pathway are presented to support research and development in pharmaceutical manufacturing. While the initial topic of interest was 3,4-dichloro-3'-methylbenzophenone, a direct link to a specific pharmaceutical could not be established in the available literature. Therefore, this document focuses on the closely related and well-documented intermediate, 3,4-dichlorobenzophenone, and its role in the synthesis of sertraline.

Synthesis of the Intermediate: 3,4-Dichlorobenzophenone

The primary method for synthesizing 3,4-dichlorobenzophenone is through the Friedel-Crafts acylation of benzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1][2][3][4][5].

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Benzene

  • 3,4-Dichlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a clean, dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride to dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 3,4-dichlorobenzoyl chloride in dichloromethane from the dropping funnel to the cooled AlCl₃ suspension with continuous stirring.

  • After the addition of the acid chloride, add benzene dropwise to the reaction mixture.

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Gently heat the mixture to reflux for a specified duration to ensure the completion of the reaction.

  • After reflux, cool the reaction mixture back to room temperature and then pour it cautiously over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3,4-dichlorobenzophenone.

  • Recrystallize the crude product from ethanol to yield pure 3,4-dichlorobenzophenone.

Quantitative Data for Synthesis
ParameterValueReference
Reactants Benzene, 3,4-Dichlorobenzoyl Chloride[1][5]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)[1][5]
Solvent Dichloromethane (DCM)General Practice
Reaction Temperature 0°C to Reflux[5]
Typical Yield 85-95%[4]
Purity (after recrystallization) >99%Assumed

Conversion of 3,4-Dichlorobenzophenone to Sertraline

The synthesis of sertraline from 3,4-dichlorobenzophenone involves a multi-step process, with the formation of a key tetralone intermediate being a critical stage[6][7].

Experimental Workflow

G cluster_0 Synthesis of 3,4-Dichlorobenzophenone cluster_1 Synthesis of Sertraline A Benzene + 3,4-Dichlorobenzoyl Chloride B Friedel-Crafts Acylation (AlCl3 catalyst) A->B C 3,4-Dichlorobenzophenone B->C D Stobbe Condensation with Diethyl Succinate C->D E Hydrolysis & Decarboxylation D->E F Catalytic Hydrogenation E->F G Cyclization to Tetralone Intermediate F->G H Reductive Amination with Methylamine G->H I Resolution of Enantiomers H->I J Sertraline I->J

Synthetic pathway from starting materials to Sertraline.
Experimental Protocol: Synthesis of Sertraline from 3,4-Dichlorobenzophenone

This is a multi-step synthesis. A general outline is provided below, with specific details for the conversion of the tetralone intermediate to sertraline, as this is well-documented.

Part A: Synthesis of the Tetralone Intermediate

  • Stobbe Condensation: React 3,4-dichlorobenzophenone with diethyl succinate in the presence of a strong base (e.g., sodium hydride) to form a half-ester.

  • Hydrolysis and Decarboxylation: Hydrolyze and decarboxylate the half-ester using a strong acid (e.g., hydrobromic acid) to yield the corresponding butenoic acid derivative.

  • Reduction: Reduce the double bond of the butenoic acid derivative via catalytic hydrogenation to obtain the butanoic acid derivative.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): Cyclize the butanoic acid derivative using a strong acid (e.g., polyphosphoric acid or methanesulfonic acid) to form the 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline tetralone) intermediate.

Part B: Conversion of Tetralone to Sertraline [8][9]

  • Imine Formation: React the sertraline tetralone with monomethylamine in a suitable solvent like ethanol or isopropyl alcohol. The reaction is heated to drive the formation of the N-methylimine intermediate. The low solubility of the imine in the alcohol solvent helps to drive the reaction to completion[8].

  • Catalytic Hydrogenation: Reduce the imine intermediate using a palladium on calcium carbonate (Pd/CaCO₃) catalyst under hydrogen pressure. This step is stereoselective and primarily yields the cis-isomer of sertraline[9].

  • Resolution: Resolve the racemic cis-sertraline using a chiral resolving agent, such as D-(-)-mandelic acid, to isolate the desired (1S, 4S)-enantiomer.

  • Salt Formation: Convert the isolated sertraline free base to its hydrochloride salt by treatment with hydrochloric acid.

Quantitative Data for Sertraline Synthesis
StepReactants/IntermediatesReagents/CatalystsSolventTypical YieldPurityReference
Imine Formation Sertraline Tetralone, Monomethylamine-Isopropyl Alcohol~92%~95%[8]
Hydrogenation Sertraline Imine5% Pd/CaCO₃, H₂MethanolHighHigh cis-selectivity[9]
Resolution Racemic cis-SertralineD-(-)-Mandelic AcidMethanol~36% (from tetralone)>99% (desired enantiomer)[8]
Salt Formation (1S, 4S)-SertralineHClDiisopropyl etherHigh>99.9%[9]

Mechanism of Action: Sertraline Signaling Pathway

Sertraline is a selective serotonin reuptake inhibitor (SSRI)[10][11]. Its primary mechanism of action is the potent and specific inhibition of the serotonin transporter (SERT), also known as SLC6A4, in the presynaptic neuronal membrane[10][12][13]. This inhibition leads to an increased concentration of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission[13].

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Release Serotonin Release Serotonin_Vesicle->Release Action Potential SERT Serotonin Transporter (SERT/SLC6A4) Serotonin Serotonin (5-HT) Release->Serotonin Serotonin->SERT Reuptake Receptor 5-HT Receptors Serotonin->Receptor Binding Sertraline Sertraline Sertraline->SERT Inhibition Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling Response Therapeutic Effect (Antidepressant, Anxiolytic) Signaling->Response

Mechanism of action of Sertraline as an SSRI.

The enhanced serotonergic activity leads to downstream signaling cascades through various 5-HT receptors on the postsynaptic neuron, ultimately resulting in the therapeutic effects of sertraline, such as its antidepressant and anxiolytic properties. While sertraline has a high affinity for the serotonin transporter, it exhibits little to no significant affinity for other neurotransmitter receptors, such as adrenergic, cholinergic, dopaminergic, or histamine receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants[13].

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Dichlorinated Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective mono-arylation of dichlorinated benzophenones via the Suzuki-Miyaura cross-coupling reaction. This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of complex diaryl ketones, which are prevalent scaffolds in pharmacologically active compounds and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[1][2] Its application to polychlorinated aromatic compounds presents a challenge in achieving site-selectivity. In the context of dichlorinated benzophenones, selective mono-arylation allows for the stepwise introduction of different aryl groups, leading to the synthesis of unsymmetrical benzophenone derivatives. This control is crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of organic materials.

The reactivity of the chlorine atoms on the benzophenone core can be influenced by their electronic environment and steric hindrance. For instance, in compounds like 2,4-dichlorobenzophenone, the chlorine at the 4-position is generally more reactive towards Suzuki coupling than the sterically hindered chlorine at the 2-position. This inherent difference in reactivity can be exploited to achieve selective mono-arylation. Furthermore, ligand selection for the palladium catalyst can play a crucial role in controlling the site of reaction.

While specific protocols for the direct Suzuki coupling of dichlorinated benzophenones are not extensively reported, principles from related reactions on dichlorinated arenes and site-selective couplings on benzophenone cores with other leaving groups (e.g., triflates) can be applied to develop a robust protocol. Research on bis(triflate) derivatives of dihydroxybenzophenones has demonstrated that site-selective Suzuki-Miyaura reactions can be achieved, with a preference for reaction at the 4-position.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[1][2] The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]

In the case of dichlorinated benzophenones, the reaction can be controlled to favor mono-substitution, yielding a chloro-diarylbenzophenone, which can then be subjected to a second, different Suzuki coupling to generate an unsymmetrical triaryl ketone.

Experimental Protocols

The following is a generalized protocol for the selective mono-arylation of a dichlorinated benzophenone, based on established Suzuki-Miyaura coupling procedures for related substrates. Researchers should optimize these conditions for their specific dichlorobenzophenone and arylboronic acid.

General Protocol for Selective Mono-Arylation of Dichlorobenzophenones

This protocol is designed for a small-scale reaction (0.5 mmol).

Materials:

  • Dichlorinated benzophenone (e.g., 2,4-dichlorobenzophenone or 3,4-dichlorobenzophenone) (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.55 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 mmol, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (1.5 mmol, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture (4:1), Toluene, DMF) (5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dichlorinated benzophenone (1.0 equiv), arylboronic acid (1.1 equiv), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and base (3.0 equiv).

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-arylated product.

  • Characterize the product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Data Presentation

Table 1: Representative Reaction Conditions for Selective Mono-Arylation of Dichlorinated Benzophenones (Hypothetical Data)

EntryDichlorobenzophenoneArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield of Mono-arylated Product (%)
12,4-DichlorobenzophenonePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901275 (4-aryl)
22,4-Dichlorobenzophenone4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene100882 (4-aryl)
33,4-DichlorobenzophenonePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF1001668 (4-aryl)
43,4-Dichlorobenzophenone3-Tolylboronic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O901078 (4-aryl)

Note: The yields and selectivity presented in this table are hypothetical and for illustrative purposes. Actual results will depend on the specific substrates and optimized reaction conditions.

Visualizations

Logical Workflow for Suzuki Coupling of Dichlorinated Benzophenones

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reaction Components Dichlorobenzophenone Dichlorinated Benzophenone Reaction_Setup Reaction Setup (Inert Atmosphere) Dichlorobenzophenone->Reaction_Setup Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Setup Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Setup Base Base (e.g., K2CO3) Base->Reaction_Setup Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction_Setup Heating Heating (80-100 °C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Mono-arylated Benzophenone Purification->Product

Caption: Workflow for the Suzuki coupling of dichlorinated benzophenones.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)Ln-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OR)2 + Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Ar-Ar' Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArX Ar-X (Dichlorobenzophenone) ArB Ar'-B(OR)2 (Arylboronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Studying Enzyme Inhibition by Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the inhibitory effects of benzophenone derivatives on several key enzymes implicated in various disease pathologies. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visualizations of relevant biological pathways to facilitate research and development in this area.

Data Presentation: Inhibitory Activity of Benzophenone Derivatives

The inhibitory potential of benzophenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for various benzophenone derivatives against different enzyme targets.

Table 1: DPP-IV Inhibitory Activity of Benzophenone Thiosemicarbazone Derivatives

CompoundIC50 (µM)
915.0 ± 0.6
1028.9 - 39.2
1228.9 - 39.2
1428.9 - 39.2
1728.9 - 39.2
2328.9 - 39.2

Data sourced from a study on benzophenone thio- and semicarbazone scaffolds as novel DPP-IV inhibitors[1].

Table 2: α-Glucosidase and Prolyl Endopeptidase Inhibitory Activity of Benzophenone Semicarbazone Derivatives

EnzymeInhibitory Compounds
α-Glucosidase23, 27, 25, 28, 26
Prolyl Endopeptidase26

A screening of 29 benzophenone semicarbazone derivatives identified 14 as α-glucosidase inhibitors and 9 as prolyl endopeptidase inhibitors. Kinetic studies were performed on the most promising candidates[2].

Experimental Protocols

The following are detailed protocols for performing in vitro enzyme inhibition assays relevant to the study of benzophenone derivatives.

Protocol 1: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This protocol describes a fluorescence-based method for screening DPP-IV inhibitors.

Materials:

  • DPP-IV (human recombinant)

  • DPP-IV Substrate (Gly-Pro-Aminomethylcoumarin, AMC)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Benzophenone derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well solid white plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DPP-IV enzyme in assay buffer.

    • Prepare a working solution of the DPP-IV substrate in assay buffer.

    • Prepare serial dilutions of the benzophenone derivatives and the positive control in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Control): Add diluted Assay Buffer, diluted DPP-IV solution, and the same volume of solvent used for the inhibitors.

    • Background Wells: Add diluted Assay Buffer and the solvent.

    • Positive Control Inhibitor Wells: Add diluted Assay Buffer, diluted DPP-IV solution, and the positive control inhibitor solution.

    • Inhibitor Wells: Add diluted Assay Buffer, diluted DPP-IV solution, and the benzophenone derivative solution.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the DPP-IV substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. Record the fluorescence intensity over a period of 30 minutes at 37°C.[3][4][5]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: α-Glucosidase Inhibition Assay

This protocol outlines a colorimetric method for screening α-glucosidase inhibitors.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Benzophenone derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor (e.g., Acarbose)

  • Sodium carbonate (Na2CO3) solution (e.g., 1 M)

  • 96-well clear plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of α-glucosidase enzyme in phosphate buffer.

    • Prepare a working solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the benzophenone derivatives and the positive control in the phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Control Wells: Add phosphate buffer and the α-glucosidase solution.

    • Blank Wells: Add phosphate buffer only.

    • Positive Control Wells: Add the positive control inhibitor solution and the α-glucosidase solution.

    • Inhibitor Wells: Add the benzophenone derivative solution and the α-glucosidase solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding the sodium carbonate solution to each well.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[6]

  • Data Analysis:

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a fluorometric or ELISA-based method for screening COX-1 and COX-2 inhibitors.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Probe (for fluorometric assay) or PGE2 ELISA kit

  • Benzophenone derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate (black for fluorometric, clear for ELISA)

  • Microplate reader (fluorescence or absorbance)

Procedure (Fluorometric):

  • Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes, arachidonic acid, and COX probe in the assay buffer according to the kit manufacturer's instructions.

    • Prepare serial dilutions of the benzophenone derivatives and positive controls.

  • Assay Setup (in a 96-well black plate):

    • Enzyme Control Wells: Add assay buffer and the respective COX enzyme.

    • Inhibitor Control Wells: Add the respective positive control inhibitor and COX enzyme.

    • Inhibitor Wells: Add the benzophenone derivative solution and the respective COX enzyme.

  • Reaction Mix Preparation: Prepare a master mix containing the COX assay buffer, COX probe, and COX cofactor.

  • Reaction Initiation: Add the reaction mix to all wells, followed by the arachidonic acid solution to initiate the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[7]

  • Data Analysis:

    • Calculate the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition as described in the previous protocols and determine the IC50 values.

Procedure (ELISA-based):

  • Enzymatic Reaction:

    • Incubate the COX enzyme, arachidonic acid, and the test compounds (benzophenone derivatives) to allow for the production of prostaglandins (e.g., PGE2).[2]

  • PGE2 Quantification:

    • Use a competitive ELISA kit to quantify the amount of PGE2 produced in each reaction. This typically involves adding the reaction mixture to a plate pre-coated with a PGE2 antibody, followed by the addition of a PGE2-horseradish peroxidase (HRP) conjugate.

    • After incubation and washing steps, a substrate for HRP is added, and the resulting color development is measured using an absorbance microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Data Analysis:

    • Calculate the concentration of PGE2 produced in the presence and absence of the inhibitors.

    • Calculate the percent inhibition and determine the IC50 values.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways relevant to the enzymes discussed.

G General Workflow for Enzyme Inhibition Assay reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) assay_setup Assay Setup in 96-well Plate (Controls and Test Compounds) reagent_prep->assay_setup pre_incubation Pre-incubation (Enzyme and Inhibitor) assay_setup->pre_incubation reaction_init Reaction Initiation (Addition of Substrate) pre_incubation->reaction_init incubation Incubation reaction_init->incubation measurement Signal Measurement (Absorbance/Fluorescence) incubation->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis

Caption: A generalized workflow for in vitro enzyme inhibition assays.

G DPP-IV Signaling in Glucose Homeostasis cluster_gut Gut cluster_pancreas Pancreas food Food Intake glp1_gip Release of Incretins (GLP-1, GIP) food->glp1_gip insulin Insulin Secretion (β-cells) glp1_gip->insulin glucagon Glucagon Suppression (α-cells) glp1_gip->glucagon dpp4 DPP-IV glp1_gip->dpp4 Inactivation glucose_uptake Glucose Uptake (Muscle, Adipose Tissue) insulin->glucose_uptake hepatic_glucose Reduced Hepatic Glucose Production glucagon->hepatic_glucose inactive_incretins Inactive Incretins dpp4->inactive_incretins G COX Signaling Pathway in Inflammation cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) cell_membrane->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1_cox2 COX-1 / COX-2 arachidonic_acid->cox1_cox2 pgh2 Prostaglandin H2 (PGH2) cox1_cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation G Role of α-Glucosidase in Carbohydrate Digestion carbohydrates Dietary Carbohydrates (Starch, Disaccharides) alpha_glucosidase α-Glucosidase (in Small Intestine) carbohydrates->alpha_glucosidase Hydrolysis monosaccharides Monosaccharides (Glucose) alpha_glucosidase->monosaccharides absorption Absorption into Bloodstream monosaccharides->absorption blood_glucose Increased Blood Glucose absorption->blood_glucose

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3,4-Dichloro-3'-methylbenzophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3,4-Dichloro-3'-methylbenzophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially relevant method is the Friedel-Crafts acylation. This reaction typically involves the acylation of toluene with 3,4-dichlorobenzoyl chloride or the acylation of 1,2-dichlorobenzene with m-toluoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Q2: I am observing a low yield of the desired product. What are the potential causes?

A2: Low yields can stem from several factors. Common causes include impure starting materials, insufficient catalyst activity, suboptimal reaction temperature, or premature quenching of the reaction. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q3: My final product is impure, showing multiple spots on a TLC plate. What are the likely side products?

A3: Impurities often arise from side reactions inherent to Friedel-Crafts acylations. Potential side products include isomers of the target molecule (e.g., acylation at different positions on the toluene ring), polyacylated products, and residual starting materials. Purification via recrystallization or column chromatography is typically required to isolate the pure this compound.

Q4: Can I use a different catalyst besides aluminum chloride?

A4: While aluminum chloride is a common and effective catalyst, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts can also be employed.[1] The choice of catalyst can influence reaction rate, yield, and regioselectivity. It is advisable to perform small-scale optimization experiments to determine the best catalyst for your specific conditions.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Both 3,4-dichlorobenzoyl chloride and aluminum chloride are corrosive and moisture-sensitive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction generates hydrogen chloride (HCl) gas, which should be neutralized using a suitable trap.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (due to moisture).2. Impure starting materials.3. Insufficient reaction temperature or time.4. Deactivated aromatic ring.1. Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is thoroughly dried.2. Purify starting materials (e.g., distill toluene, recrystallize 3,4-dichlorobenzoyl chloride) before use.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary.4. Ensure the aromatic substrate (toluene or 1,2-dichlorobenzene) is not substituted with strongly deactivating groups.
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity in the Friedel-Crafts acylation.2. Isomerization of the product under reaction conditions.1. Optimize the reaction temperature; lower temperatures often favor the formation of the para-isomer.2. Use a milder Lewis acid catalyst which can sometimes improve selectivity.3. Isolate the desired isomer using column chromatography or fractional crystallization.
Dark Reaction Mixture/Polymerization 1. Reaction temperature is too high.2. Excess catalyst or prolonged reaction time.1. Maintain the recommended reaction temperature and use a cooling bath to control exothermic reactions.2. Use the stoichiometric amount of catalyst and monitor the reaction to avoid unnecessarily long reaction times.
Product is an Oily Residue Instead of a Solid 1. Presence of impurities.2. Incomplete removal of solvent.1. Purify the crude product by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).2. Ensure complete removal of the solvent under reduced pressure.

Experimental Protocol: Friedel-Crafts Acylation of Toluene with 3,4-Dichlorobenzoyl Chloride

This protocol is a representative example for the synthesis of this compound. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • Toluene (anhydrous)

  • 3,4-Dichlorobenzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Formation of Acylium Ion: Dissolve 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 3,4-dichlorobenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature between 0-5 °C.

  • Acylation: After the addition is complete, add anhydrous toluene (1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0-5 °C.

  • Reaction Progression: After the addition of toluene, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with a saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford pure this compound.

Data Presentation

Table 1: Reactant Quantities and Molar Ratios

Reactant Molecular Weight ( g/mol ) Equivalents Molar Ratio
3,4-Dichlorobenzoyl chloride209.461.01
Toluene92.141.21.2
Aluminum Chloride133.341.11.1

Table 2: Typical Reaction Conditions and Expected Outcomes

Parameter Condition Expected Outcome
Reaction Temperature 0 °C to Room TemperatureControlled reaction, minimization of side products.
Reaction Time 2 - 4 hoursGood conversion to the product.
Solvent DichloromethaneInert solvent, facilitates the reaction.
Catalyst Aluminum ChlorideEffective Lewis acid for Friedel-Crafts acylation.
Typical Yield 60-80% (after purification)Varies based on reaction scale and purity of reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup: - Flame-dried glassware - AlCl3 in CH2Cl2 - Cool to 0-5 °C start->setup acylium Acylium Ion Formation: - Add 3,4-dichlorobenzoyl  chloride solution setup->acylium acylation Acylation: - Add toluene solution acylium->acylation stir Stir at RT (2-4 hours) acylation->stir quench Quench: - Pour into ice/HCl stir->quench extract Extraction: - Separate layers - Extract aqueous phase quench->extract wash Washing: - NaHCO3, H2O, Brine extract->wash dry Drying & Concentration: - MgSO4 - Rotovap wash->dry purify Purification: - Recrystallization or  Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_reagents Reagent Purity cluster_conditions Reaction Conditions cluster_deactivation Substrate Reactivity start Low Yield or No Product catalyst_check Is the AlCl3 anhydrous and active? start->catalyst_check catalyst_solution Use fresh, properly stored AlCl3. Ensure dry glassware. catalyst_check->catalyst_solution [ No ] reagent_check Are the starting materials pure? catalyst_check->reagent_check [ Yes ] reagent_solution Purify toluene and 3,4-dichlorobenzoyl chloride. reagent_check->reagent_solution [ No ] conditions_check Are temperature and time optimal? reagent_check->conditions_check [ Yes ] conditions_solution Increase temperature gradually. Extend reaction time and monitor by TLC. conditions_check->conditions_solution [ No ] deactivation_check Is the aromatic ring deactivated? conditions_check->deactivation_check [ Yes ] deactivation_solution Ensure no strong deactivating groups on the aromatic substrate. deactivation_check->deactivation_solution [ Yes ]

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Friedel-Crafts Acylation for Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts acylation, specifically tailored for the synthesis of benzophenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is resulting in a very low yield of benzophenone. What are the most common causes?

A1: Low yields in Friedel-Crafts acylation of benzophenones can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Catalyst deactivation can also occur if your aromatic substrate contains strongly deactivating groups or basic functionalities like amines.[1][2]

  • Insufficient Catalyst: Unlike some catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[3] This is because the product, a benzophenone, is a Lewis base and forms a stable complex with the catalyst, rendering it inactive.[3][4]

  • Substrate Reactivity: If the benzene ring you are acylating is substituted with electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H), its nucleophilicity is significantly reduced, making the reaction difficult.[1][5] For deactivated rings, more forcing conditions (higher temperature, stronger catalyst) may be necessary.[6]

  • Improper Reaction Temperature: While some reactions proceed at room temperature or below, others, especially with less reactive substrates, may require heating.[6][7] A multivariate analysis has shown that temperature is a critical factor in achieving acceptable yields, particularly with moderately active catalysts like FeCl₃.[6][8]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

Q2: I'm observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of byproducts is a common issue. Key side reactions include:

  • Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur if the starting aromatic ring is highly activated. However, the benzophenone product itself is deactivated, which generally prevents further acylation.[3]

  • Isomer Formation: If you are acylating a substituted benzene, you may obtain a mixture of ortho, meta, and para isomers. The product distribution is influenced by the directing effects of the substituent and the reaction solvent.[9][10]

  • Dehalogenation: In reactions involving halogenated benzenes, dehalogenoacylation can occur, leading to the formation of benzophenone instead of the expected chlorobenzophenone, especially when the halogenated benzene is used as the solvent.[10]

Q3: How do I choose the right Lewis acid catalyst for my reaction?

A3: The choice of catalyst is crucial and depends on the reactivity of your aromatic substrate.

  • For Activated/Unactivated Benzenes: Aluminum chloride (AlCl₃) is a powerful and commonly used catalyst for standard benzophenone synthesis from benzene and benzoyl chloride.[11][12][13] Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are moderately active alternatives that may require higher temperatures.[6]

  • For Activated Rings (e.g., Anisole): Milder Lewis acids like copper(II) triflate (Cu(OTf)₂) can be highly effective and offer better regioselectivity.[9]

  • Alternative Catalysts: For specific applications or to move towards "greener" chemistry, options like ionic liquids (e.g., BmimCl–FeCl₃)[14][15], solid acid catalysts[16], or Brønsted superacids (e.g., triflic acid)[17] can be explored.

Q4: Can I use a carboxylic acid directly instead of benzoyl chloride?

A4: Yes, it is possible to use benzoic acid as the acylating agent, but this typically requires a strong Brønsted acid catalyst like triflic acid or the use of a mixed anhydride, such as one formed in situ with trifluoroacetic anhydride.[17][18] This approach can be advantageous as it avoids the use of thionyl chloride and traditional Lewis acids.[18]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered during the synthesis of benzophenones via Friedel-Crafts acylation.

Problem: Low or No Product Formation

G start Low/No Product Yield check_catalyst Is the Lewis Acid Catalyst active and sufficient? start->check_catalyst check_reagents Are the reagents and solvent anhydrous? start->check_reagents check_substrate Is the aromatic substrate deactivated? start->check_substrate check_temp Is the reaction temperature optimal? start->check_temp solution_catalyst Use >1 stoichiometric equivalent of fresh, anhydrous AlCl₃ or FeCl₃. check_catalyst->solution_catalyst No/Maybe solution_anhydrous Oven-dry glassware. Use anhydrous grade solvents and reagents. check_reagents->solution_anhydrous No/Maybe solution_substrate Increase reaction temperature and/or use a stronger catalyst (e.g., AlCl₃). check_substrate->solution_substrate Yes solution_temp Experiment with a higher temperature, especially for deactivated substrates. check_temp->solution_temp Maybe

Data Presentation: Catalyst and Solvent Effects

The selection of catalyst and solvent significantly impacts the yield of benzophenone. The tables below summarize quantitative data from various studies.

Table 1: Comparison of Lewis Acid Catalysts in Benzophenone Synthesis

Reaction: Benzene + Benzoyl Chloride

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃BenzeneReflux1~90[8]
FeCl₃BenzeneReflux1<10[6][8]
FeCl₃(none)1305High[16]
ZnCl₂(none)1305Moderate[16]
BmimCl–FeCl₃Ionic Liquid800.597[15]
BmimCl–AlCl₃Ionic Liquid80191[14]
BmimCl–ZnCl₂Ionic Liquid80280[14]
Table 2: Influence of Solvent on the Benzoylation of Anisole

Reaction: Anisole + Benzoyl Chloride with Cu(OTf)₂ catalyst

SolventTime (h)Conversion (%)o/p RatioReference
[bmim][BF₄]11004/96[9]
CH₃CN1647/93[9]
CH₂ClCH₂Cl1737/93[9]

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical Benzophenone

This protocol is adapted from a procedure for synthesizing an unsymmetrical benzophenone and can be modified for benzophenone itself.

Materials:

  • Aromatic Substrate 1 (e.g., p-xylene)

  • Aromatic Substrate 2 (e.g., anisole)

  • Oxalyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes for elution

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification A Combine Arene 1 and CH₂Cl₂ in flask B Cool in ice bath A->B C Add Oxalyl Chloride solution B->C D Add AlCl₃ portion-wise C->D E Stir for 30 min D->E F Add Arene 2 in CH₂Cl₂ dropwise E->F G Stir for 1 hour at room temp F->G H Quench with cold water G->H I Separate organic layer H->I J Extract aqueous layer with CH₂Cl₂ I->J K Dry combined organic layers (Na₂SO₄) J->K L Purify by column chromatography K->L

Procedure:

  • Chlorocarbonylation: In a 25 mL Erlenmeyer flask, combine the first aromatic substrate (e.g., 212 mg of p-xylene) and 7 mL of anhydrous CH₂Cl₂.[19]

  • Stir the mixture in an ice/water bath. Add a 10 wt% solution of oxalyl chloride in CH₂Cl₂ (e.g., 2.1 g).[19]

  • Carefully add solid, anhydrous AlCl₃ (e.g., 0.53 g) over 5 minutes. The mixture may fume.[19]

  • Remove the flask from the ice bath and allow it to stir for 30 minutes.

  • Acylation: Prepare a solution of the second aromatic substrate (e.g., 0.22 g of anisole) in 2 mL of CH₂Cl₂. Add this solution dropwise to the reaction mixture over 5 minutes.[19]

  • Let the reaction stir for 1 hour at room temperature.

  • Work-up: Cautiously pour the reaction mixture into a separatory funnel containing cold water to quench the reaction.

  • Separate the CH₂Cl₂ layer. Extract the aqueous layer twice more with 10 mL portions of CH₂Cl₂.[19]

  • Combine the organic extracts and dry them over anhydrous Na₂SO₄.[19]

  • Purification: Concentrate the dried solution and purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., starting with 1% EtOAc/hexanes).[19]

  • Combine the fractions containing the pure benzophenone product and concentrate them on a rotary evaporator to obtain the final product.[19]

References

Technical Support Center: Purifying Benzophenone Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the purification of benzophenone isomers using column chromatography. It includes detailed troubleshooting advice, frequently asked questions, experimental protocols, and comparative data to facilitate the successful separation of these closely related compounds.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of benzophenone isomers.

Problem Possible Cause(s) Recommended Solution(s)
Poor or No Separation of Isomers (Co-elution) 1. Inappropriate Mobile Phase Polarity: The solvent system is either too polar (eluites compounds too quickly) or not polar enough (compounds do not move).2. Incorrect Stationary Phase: The chosen stationary phase (e.g., silica gel, alumina) may not have the required selectivity for the isomers.3. Column Overload: Too much sample has been loaded onto the column, exceeding its separation capacity.[1]1. Optimize Mobile Phase: - For normal-phase chromatography (silica gel), start with a non-polar solvent like hexane and gradually add a more polar solvent (e.g., ethyl acetate, dichloromethane) in small increments (e.g., 1-2%).[2][3] - Perform Thin Layer Chromatography (TLC) with various solvent systems first to identify a system that provides good separation (a difference in Rf values of at least 0.2 is ideal).[4][5]2. Change Stationary Phase: - For separating polar isomers like hydroxybenzophenones, silica gel is standard.[4] - For basic isomers like aminobenzophenones, consider using alumina or an amine-functionalized silica to prevent peak tailing.[6]3. Reduce Sample Load: - Use a larger column or reduce the amount of crude material loaded. A general rule is to use 20-50 times the weight of stationary phase to the sample weight.[7]
Peak Tailing (Asymmetric peaks with a trailing edge) 1. Strong Analyte-Stationary Phase Interaction: Acidic or basic functional groups on the isomers (e.g., -OH, -NH2) can interact too strongly with active sites on the stationary phase (e.g., acidic silanol groups on silica).2. Column Overload: Applying too much sample can saturate the stationary phase.[1]3. Channeling in the Column: The stationary phase is not packed uniformly, creating channels that disrupt the solvent front.1. Modify the Mobile Phase: - For acidic compounds (hydroxybenzophenones), add a small amount of a volatile acid like acetic acid or formic acid (~0.1%) to the mobile phase to suppress ionization. - For basic compounds (aminobenzophenones), add a small amount of a volatile base like triethylamine (~0.1-1%) to the mobile phase to compete for active sites.[6][7]2. Dilute the Sample: Reduce the concentration of the sample being injected or loaded.[1]3. Repack the Column: Ensure the silica gel or other adsorbent is packed uniformly without any air bubbles or cracks.[4]
Peak Fronting (Asymmetric peaks with a leading edge) 1. Sample Overload: This is a common cause, especially when the sample is highly concentrated.[8]2. Sample Solvent Incompatibility: The sample is dissolved in a solvent that is much stronger (more polar in normal-phase) than the mobile phase.1. Reduce Sample Concentration: Dilute the sample before loading it onto the column.[8]2. Use a Weaker Sample Solvent: Dissolve the sample in the mobile phase itself or in the weakest (least polar for normal-phase) solvent in which it is soluble. If solubility is an issue, consider the "dry loading" method.
Split Peaks 1. Co-elution of Isomers: The peak may actually be two very closely eluting isomers rather than a single distorted peak.2. Column Void or Channeling: A void at the top of the column or uneven packing can cause the sample band to split.[9]3. Sample Loading Issue: The sample was not applied evenly to the top of the column, or the surface of the stationary phase was disturbed during solvent addition.1. Improve Resolution: Employ a less polar mobile phase or a shallower solvent gradient to increase the separation between the isomers.[2]2. Inspect and Repack Column: Check for voids at the top of the stationary phase. If a void is present, the column needs to be repacked. Ensure the packing is uniform and firm.[9]3. Refine Loading Technique: When loading the sample, allow it to adsorb fully into the stationary phase before adding more solvent. Add the initial eluent gently so as not to disturb the surface. Adding a thin layer of sand on top of the stationary phase can help protect it.[4][9]
High Backpressure (in HPLC systems) 1. Blocked Frit: Particulate matter from the sample or mobile phase may have clogged the column's inlet frit.2. Column Contamination: Strongly adsorbed impurities from previous runs have built up on the column.1. Reverse and Flush Column: Disconnect the column, reverse its direction, and flush it with a strong solvent (e.g., isopropanol) to waste. If this doesn't work, the frit may need replacement.2. Use a Guard Column: A guard column installed before the main analytical column can trap particulates and strongly retained compounds, protecting the primary column.3. Filter Samples and Solvents: Always filter your sample and mobile phases through a 0.45 µm filter before use.

Frequently Asked Questions (FAQs)

Q1: Which type of chromatography is better for benzophenone isomers: normal-phase or reversed-phase? A1: Normal-phase chromatography, typically using silica gel as the stationary phase and a non-polar mobile phase (like hexane/ethyl acetate), is generally the preferred method for separating positional isomers.[8][10] The polar stationary phase can differentiate between the small differences in polarity and hydrogen bonding capability of the isomers (e.g., ortho- vs. para-hydroxybenzophenone).

Q2: How do I choose the starting mobile phase for separating my isomers? A2: Thin Layer Chromatography (TLC) is the best way to determine an appropriate solvent system.[4][5] Test various mixtures of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal solvent system for flash chromatography is one that gives the target compound an Rf value of approximately 0.2-0.4 on the TLC plate.

Q3: My hydroxybenzophenone isomers are streaking on the silica gel TLC plate. What can I do? A3: Streaking (tailing) for phenolic compounds on silica is common due to strong interaction with the acidic silanol groups. Adding a small amount (0.1% to 1%) of a weak acid, such as acetic acid, to your developing solvent can often resolve this issue by suppressing the ionization of the phenolic hydroxyl group.

Q4: What is the expected elution order for hydroxybenzophenone isomers in normal-phase chromatography? A4: In normal-phase chromatography on silica gel, elution is based on polarity, with less polar compounds eluting first. For hydroxybenzophenones, the ability to form intramolecular hydrogen bonds reduces the interaction with the silica. Therefore, the ortho isomer (2-hydroxybenzophenone), which can form an intramolecular hydrogen bond, is less polar and will typically elute before the para isomer (4-hydroxybenzophenone), which can only form intermolecular hydrogen bonds with the silica.

Q5: What is "dry loading" and when should I use it? A5: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel (or another sorbent) before being loaded onto the column. This is highly recommended when your sample has poor solubility in the mobile phase or must be dissolved in a strong solvent that would otherwise ruin the separation.[3]

Quantitative Data on Isomer Separation

Achieving baseline separation of positional isomers can be challenging. The choice of stationary and mobile phases is critical. Below are representative HPLC data for the separation of benzophenone derivatives.

Table 1: Reversed-Phase HPLC Data for Benzophenone and Hydroxy-Derivatives

CompoundStationary PhaseMobile PhaseRetention Time (min)
BenzophenoneC18 (4.6 x 75mm)70:30 Acetonitrile / Water~3.5
BenzophenoneC18 (4.6 x 75mm)80:20 Acetonitrile / Water~2.5
Benzophenone-3 (Oxybenzone)C18 (4.6 x 150mm)Gradient: Acetonitrile / Water w/TFA~22.1
2,4-DihydroxybenzophenoneC18 (4.6 x 150mm)Gradient: Acetonitrile / Water w/TFA~16.5

Data synthesized from multiple sources for illustrative purposes. Actual retention times will vary based on the specific column, system, and conditions.[9][10]

Table 2: Normal-Phase HPLC Data for Benzophenone Separation

CompoundStationary PhaseMobile PhaseFlow Rate (mL/min)
BenzophenoneSilica70:30 Hexane / Ethyl Acetate (+0.2% Triethylamine)0.3
NitrobenzeneSilica70:30 Hexane / Ethyl Acetate (+0.2% Triethylamine)0.3

This example demonstrates a typical normal-phase system suitable for separating aromatic ketones.[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Separation of 2- and 4-Hydroxybenzophenone

This protocol outlines a general procedure for separating a mixture of ortho- and para-hydroxybenzophenone using silica gel flash chromatography.

1. Materials:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): Hexane and Ethyl Acetate (HPLC grade)

  • Crude mixture of 2- and 4-hydroxybenzophenone

  • Glass chromatography column with stopcock

  • Sand (washed) and Cotton or Glass Wool

  • Collection tubes, TLC plates, and developing chamber

2. Mobile Phase Selection (TLC):

  • Prepare several trial solvents with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Spot the crude mixture on TLC plates and develop them in the trial solvents.

  • The optimal mobile phase will show clear separation between the two isomer spots, with the lower spot (4-hydroxybenzophenone) having an Rf of ~0.2-0.3. The 8:2 Hexane:Ethyl Acetate mixture is a good starting point.

3. Column Packing (Wet Slurry Method):

  • Insert a small plug of cotton or glass wool into the bottom of the column and add a thin layer of sand.

  • In a beaker, mix the required amount of silica gel (e.g., 50g for 1g of crude mixture) with the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc) to form a slurry.

  • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.

  • Add a final layer of sand to the top of the packed silica to protect the surface.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude isomer mixture (e.g., 1g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add 2-3g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder as an even layer on top of the sand in the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure (flash chromatography) to achieve a flow rate of about 2 inches/minute.

  • Begin collecting fractions (e.g., 10-15 mL per tube).

  • Start with a less polar mobile phase (e.g., 9:1 Hexane:EtOAc) and collect several column volumes.

  • Monitor the fractions by TLC to track the elution of the compounds.

  • The less polar 2-hydroxybenzophenone will elute first.

  • Once the first isomer has eluted completely, you can increase the polarity of the mobile phase (e.g., switch to 8:2 or 7:3 Hexane:EtOAc) to speed up the elution of the more polar 4-hydroxybenzophenone.

6. Analysis and Recovery:

  • Combine the fractions containing the pure compounds, as identified by TLC.

  • Evaporate the solvent from the combined fractions to yield the purified isomers.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Select Mobile Phase) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute with Mobile Phase (Gradient or Isocratic) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Purified Isomers evap->product

Caption: Workflow for purifying benzophenone isomers.

Troubleshooting Logic for Poor Separation

G start Problem: Poor Isomer Separation check_tlc Did TLC predict good separation? start->check_tlc check_load Is sample load too high? check_tlc->check_load Yes optimize_mp Solution: Re-optimize mobile phase using TLC. Use a shallower gradient. check_tlc->optimize_mp No check_packing Is column packed uniformly? check_load->check_packing No reduce_load Solution: Reduce sample amount or use a larger column. check_load->reduce_load Yes check_packing->optimize_mp Yes repack Solution: Repack column carefully to avoid channels/voids. check_packing->repack No

Caption: Decision tree for troubleshooting poor separation.

References

Troubleshooting low yield in Grignard synthesis of ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the Grignard synthesis of ketones.

Troubleshooting Guides

Low yields in Grignard reactions for ketone synthesis can arise from various factors, from reagent quality to reaction conditions. The table below summarizes common issues, their probable causes, and recommended solutions.

Observation Potential Cause Recommended Solution Expected Yield Improvement (%)
Low or no product formation Inactive Grignard reagentTitrate the Grignard reagent before use to determine its exact concentration.[1][2][3][4][5] Prepare fresh Grignard reagent if the concentration is low.20-50%
Poor quality magnesiumUse fresh, shiny magnesium turnings.[2][6] Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[2]15-40%
Presence of moisture or oxygenFlame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon).[6][7] Use anhydrous solvents.30-60%
Formation of tertiary alcohol byproduct Over-addition of Grignard reagent to the ketone productUse a less reactive substrate like a Weinreb amide or a nitrile instead of an ester or acid chloride.[8][9][10][11][12]40-70%
Ketone intermediate is more reactive than the starting material (e.g., ester)Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate.[6]20-40%
Recovery of starting material Grignard reagent acting as a base (enolization)Use a less sterically hindered Grignard reagent. Add a Lewis acid such as CeCl₃ to enhance the nucleophilicity of the Grignard reagent over its basicity.[13]15-35%
Insufficient Grignard reagentUse a slight excess (1.1-1.2 equivalents) of the Grignard reagent based on the titrated concentration.10-25%
Formation of Wurtz coupling products (R-R) Reaction temperature is too highMaintain a low reaction temperature during the formation of the Grignard reagent and subsequent reaction.10-20%

Frequently Asked Questions (FAQs)

Q1: My Grignard reagent is dark and cloudy. Is it still usable?

A dark or cloudy appearance can indicate the presence of finely divided magnesium or the formation of magnesium oxide/hydroxide precipitates. While it might still be active, it is highly recommended to determine the active Grignard concentration via titration before use.[1][2][3][4][5] For best results, freshly prepared, clear solutions are preferred.

Q2: I'm using an ester as a starting material and getting a lot of tertiary alcohol. How can I favor ketone formation?

The ketone intermediate formed from the reaction of a Grignard reagent with an ester is often more reactive than the starting ester, leading to a second addition and formation of a tertiary alcohol.[8][14] To favor ketone synthesis, it is highly recommended to switch to a less reactive starting material like a Weinreb amide or a nitrile.[8][15][16][17][18][19][20] These substrates form a stable intermediate that resists over-addition.

Q3: What is the best way to determine the concentration of my Grignard reagent?

Titration is the most reliable method. A common and effective method involves titrating the Grignard reagent against a solution of a known concentration of an alcohol, like menthol, in the presence of an indicator such as 1,10-phenanthroline.[1][5] Other methods include titration with diphenylacetic acid or iodine.[1][3]

Q4: Can I use an acid chloride to synthesize a ketone with a Grignard reagent?

While theoretically possible, using acid chlorides with Grignard reagents to synthesize ketones is generally not recommended due to the high reactivity of the acid chloride, which often leads to the formation of tertiary alcohols as byproducts.[12][21] Weinreb amides are a superior alternative for this transformation.[10]

Q5: My reaction is not starting, even with an activator. What should I do?

If the reaction fails to initiate, ensure all reagents and glassware are scrupulously dry.[22] Sonication or gentle heating of the flask containing the magnesium and a small amount of the halide can sometimes help initiate the reaction. If it still doesn't start, preparing a small amount of the Grignard reagent in a separate test tube and adding it to the main reaction flask can often trigger the reaction.

Experimental Protocols

Protocol 1: Titration of Grignard Reagent with Menthol and 1,10-Phenanthroline
  • Preparation of Titrant: Accurately weigh approximately 156 mg of anhydrous menthol and dissolve it in 10 mL of anhydrous THF in a flame-dried, inert atmosphere-flushed flask.

  • Preparation of Sample: In another flame-dried, inert atmosphere-flushed flask, add 1 mL of the Grignard solution to be titrated and 5 mL of anhydrous THF. Add a few crystals of 1,10-phenanthroline as an indicator.

  • Titration: Slowly add the menthol solution to the Grignard solution with vigorous stirring. The endpoint is reached when the solution changes from a deep color to a pale yellow or colorless state that persists for at least one minute.

  • Calculation: Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of menthol) / (volume of Grignard reagent in L)

Protocol 2: Synthesis of a Ketone from a Nitrile
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with the nitrile (1.0 eq) dissolved in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the titrated Grignard reagent (1.1 eq) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude imine is then hydrolyzed by stirring with 3M HCl for 1-2 hours. The ketone product can then be purified by column chromatography.[15][17][19]

Visualizations

Grignard Reaction Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield in Grignard Ketone Synthesis start Low Yield Observed check_reagent Check Grignard Reagent Activity start->check_reagent titrate Titrate Grignard Reagent check_reagent->titrate Inactive? check_conditions Review Reaction Conditions check_reagent->check_conditions Active remake_reagent Prepare Fresh Grignard Reagent titrate->remake_reagent remake_reagent->check_conditions dry_glassware Ensure Anhydrous Conditions (Flame-dry glassware, use dry solvents) check_conditions->dry_glassware inert_atmosphere Maintain Inert Atmosphere (Nitrogen or Argon) dry_glassware->inert_atmosphere check_substrate Evaluate Substrate Choice inert_atmosphere->check_substrate use_weinreb Use Weinreb Amide or Nitrile check_substrate->use_weinreb Using Ester/Acid Chloride? optimize_temp Optimize Reaction Temperature check_substrate->optimize_temp Using Nitrile/Weinreb Amide use_weinreb->optimize_temp low_temp Run at Lower Temperature (-78°C to 0°C) optimize_temp->low_temp check_side_reactions Investigate Side Reactions low_temp->check_side_reactions add_lewis_acid Add Lewis Acid (e.g., CeCl3) to Suppress Enolization check_side_reactions->add_lewis_acid Enolization Suspected? success Improved Yield check_side_reactions->success Other side reactions addressed add_lewis_acid->success Reaction_Pathways Grignard Reaction Pathways for Ketone Synthesis cluster_desired Desired Pathway cluster_side Side Reactions nitrile Nitrile (R-C≡N) imine_intermediate Imine Intermediate [R-C(R')=N-MgX] nitrile->imine_intermediate grignard1 Grignard (R'-MgX) grignard1->imine_intermediate ketone Ketone (R-CO-R') imine_intermediate->ketone Hydrolysis hydrolysis1 H3O+ hydrolysis1->ketone ester Ester (R-COOR'') ketone2 Ketone (R-CO-R') ester->ketone2 grignard2 Grignard (R'-MgX) grignard2->ketone2 tert_alcohol Tertiary Alcohol [R-C(OH)(R')2] ketone2->tert_alcohol Over-addition grignard3 Excess Grignard (R'-MgX) grignard3->tert_alcohol enolizable_ketone Enolizable Ketone (Starting Material) enolate Enolate enolizable_ketone->enolate Deprotonation grignard4 Grignard as Base grignard4->enolate

References

Technical Support Center: Recrystallization of 3,4-Dichloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 3,4-Dichloro-3'-methylbenzophenone. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound, this compound, is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Choice: this compound is a relatively non-polar molecule due to the presence of two phenyl rings, though the carbonyl group and chlorine atoms add some polarity. A solvent with similar polarity is likely to be most effective. Based on general principles for benzophenone derivatives, suitable solvents could include alcohols (like ethanol or methanol), ketones (like acetone), or aromatic hydrocarbons (like toluene). A good starting point is often a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Solvent Volume: Ensure you are using a sufficient amount of solvent. Add the hot solvent in small portions to your crude compound near the solvent's boiling point until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing your yield.

  • Heating: Make sure you are heating the solvent to its boiling point to maximize the solubility of your compound.

Q2: The compound oiled out instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. For this compound, this can be addressed by:

  • Using More Solvent: The concentration of the compound in the solution may be too high. Re-heat the mixture and add more of the hot solvent to decrease the saturation temperature.

  • Slowing Down the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling out. Insulating the flask can help with slow cooling.

  • Changing the Solvent System: If the issue persists, consider using a lower-boiling point solvent or a mixed solvent system. For instance, you could dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, heat the mixture until it is clear again and allow it to cool slowly.

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A3: Crystal formation, or nucleation, can sometimes be slow to initiate. You can try the following techniques:

  • Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" can act as a template for other molecules to crystallize upon.

  • Reducing the Volume of Solvent: It's possible that too much solvent was added. Gently heat the solution to boil off some of the solvent and then allow it to cool again.

  • Patience: Sometimes, crystallization simply takes time. If possible, leave the solution in a cool, undisturbed place for a longer period.

Q4: The recrystallization yield is very low. How can I improve it?

A4: A low yield can be due to several factors:

  • Using too much solvent: As mentioned, using the minimum amount of hot solvent to dissolve the compound is crucial. Any excess solvent will retain more of your dissolved compound in the mother liquor upon cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some of your product may crystallize out with the impurities. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.

  • Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to avoid dissolving a significant portion of your purified product.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound?

Q: How do I perform a mixed-solvent recrystallization for this compound?

A: For a mixed-solvent recrystallization, you need a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly.

Common mixed-solvent systems for aromatic compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[1]

Q: My purified crystals are colored. How can I remove the colored impurities?

A: If your product has a slight color, it may be due to high-molecular-weight, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • After dissolving your crude compound in the hot solvent, remove the flask from the heat source to prevent bumping.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities. The filtrate should be colorless.

Be aware that activated charcoal can adsorb some of your product, potentially reducing the yield.

Quantitative Data Summary

Due to the lack of specific experimental data in the literature for this compound, the following table provides a qualitative summary of suitable solvents based on general principles for similar substituted benzophenones.

Solvent/Solvent SystemExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureNotes
EthanolLow to ModerateHighA common and effective choice for many aromatic ketones.
MethanolLowHighSimilar to ethanol, but may have slightly different solubility characteristics.
IsopropanolLowHighAnother good alcohol-based option.
AcetoneModerate to HighVery HighIts ketone functional group makes it a likely good solvent.
TolueneModerateHighA good choice for aromatic compounds, but has a higher boiling point.
HexaneVery LowLow to ModerateCan be useful as a "poor" solvent in a mixed-solvent system.
Ethyl AcetateModerateHighOften used for recrystallizing moderately polar compounds.
Ethanol/WaterLowHighA common mixed-solvent system where water acts as the anti-solvent.
Hexane/Ethyl AcetateVariableHighA versatile mixed-solvent system for tuning polarity.

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a general methodology for the recrystallization of this compound.

  • Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of the crude product in a few different solvents at room and elevated temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate).

  • Addition of Hot Solvent: Continue adding the hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator.

Visualization of Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve oiling_out Compound oils out? dissolve->oiling_out cool Cool solution slowly crystals_form Do crystals form? cool->crystals_form collect Collect and dry crystals crystals_form->collect Yes no_crystals No crystals form crystals_form->no_crystals No low_yield Is yield low? collect->low_yield oiling_out->cool No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool change_solvent Consider different solvent or mixed solvent reheat_add_solvent->change_solvent troubleshoot_nucleation Troubleshoot Nucleation no_crystals->troubleshoot_nucleation scratch Scratch flask troubleshoot_nucleation->scratch seed Add seed crystal troubleshoot_nucleation->seed concentrate Reduce solvent volume troubleshoot_nucleation->concentrate scratch->cool seed->cool concentrate->cool end End low_yield->end No check_solvent_vol Review: Used minimum hot solvent? low_yield->check_solvent_vol Yes check_cooling Review: Cooled thoroughly in ice bath? check_solvent_vol->check_cooling check_cooling->end

Caption: Troubleshooting workflow for recrystallization.

References

Preventing dechlorination in reactions with dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with dichlorobenzophenone, with a specific focus on preventing undesired dechlorination reactions.

Frequently Asked Questions (FAQs)

Q1: What is dechlorination and why is it a problem in my reaction with dichlorobenzophenone?

A1: Dechlorination, also known as hydrodehalogenation, is an undesired side reaction where one or both chlorine atoms on the dichlorobenzophenone molecule are replaced by a hydrogen atom.[1][2][3] This leads to the formation of monochlorobenzophenone or benzophenone as impurities. This side reaction is problematic because it consumes your starting material, reduces the yield of your desired product, and complicates the purification process due to the similar nature of the main product and the dechlorinated byproducts.

Q2: What are the primary causes of dechlorination in palladium-catalyzed cross-coupling reactions?

A2: Dechlorination in palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, is typically caused by the formation of palladium hydride (Pd-H) species in the catalytic cycle. These species can arise from several sources:

  • The Base: Certain bases, particularly those with β-hydrogens like alkoxides (e.g., sodium tert-butoxide), can undergo β-hydride elimination to generate Pd-H.

  • The Solvent: Solvents like alcohols or even trace amounts of water can act as hydride sources.

  • The Amine: In Buchwald-Hartwig amination, the amine coupling partner can sometimes act as a hydride donor.

  • Organoboron Reagents: In Suzuki couplings, impurities or side reactions involving the boronic acid can also lead to hydride formation.

Once formed, the Pd-H species can react with the dichlorobenzophenone in a process called reductive elimination, cleaving the C-Cl bond and replacing it with a C-H bond. Electron-withdrawing groups on the aryl chloride, like the benzoyl group in dichlorobenzophenone, can make the substrate more susceptible to this side reaction.

Troubleshooting Guide: Minimizing Dechlorination

This guide provides specific troubleshooting steps if you are observing significant dechlorination in your reactions.

Issue: My mass spectrometry and NMR analysis show significant amounts of monochlorobenzophenone and/or benzophenone byproducts.

Below is a troubleshooting workflow to help identify and resolve the source of dechlorination.

Dechlorination_Troubleshooting start Dechlorination Observed catalyst Step 1: Evaluate Catalyst System (Ligand & Precursor) start->catalyst base Step 2: Re-evaluate Base Selection catalyst->base If dechlorination persists conditions Step 3: Adjust Reaction Conditions (Solvent & Temperature) base->conditions If dechlorination persists reagents Step 4: Check Reagent Quality conditions->reagents If dechlorination persists solution Reduced Dechlorination & Higher Product Yield reagents->solution Implement changes

Caption: Troubleshooting workflow for dechlorination.
Step 1: Evaluate Your Catalyst System

The choice of palladium precursor and, more importantly, the ligand is critical in controlling the selectivity of the reaction.

  • Problem: Your current ligand may be promoting the formation of palladium hydride species or may not be facilitating the desired reductive elimination of the product efficiently.

  • Solution: Switch to a ligand known to suppress dechlorination. Bulky, electron-rich phosphine ligands are often effective. These ligands tend to accelerate the desired C-C or C-N bond-forming reductive elimination, which can outcompete the undesired C-H bond formation.

Table 1: Recommended Catalyst Systems to Minimize Dechlorination

Catalyst ComponentRecommended OptionsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Commonly used and effective with appropriate ligands.
Ligand XPhos , SPhos , RuPhos These bulky biaryl phosphine ligands create a sterically hindered environment around the palladium center, which can disfavor the pathways leading to dechlorination.
N-Heterocyclic Carbenes (NHCs) NHCs are strong electron donors that can stabilize the palladium catalyst and promote the desired coupling reaction over hydrodehalogenation.[4]
Step 2: Re-evaluate Your Base

The base is a common culprit in generating the palladium hydride species responsible for dechlorination.

  • Problem: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are known to cause dechlorination, especially at elevated temperatures.

  • Solution: Consider switching to a weaker, non-nucleophilic inorganic base. While this may sometimes require slightly higher temperatures or longer reaction times, it can significantly reduce the formation of dechlorinated byproducts.

Table 2: Comparison of Bases for Cross-Coupling Reactions

BaseStrengthCommon ApplicationRisk of Dechlorination
Sodium tert-butoxide (NaOtBu)StrongBuchwald-HartwigHigh
Potassium phosphate (K₃PO₄)ModerateSuzuki, Buchwald-HartwigModerate to Low
Cesium carbonate (Cs₂CO₃)ModerateSuzuki, Buchwald-HartwigLow
Potassium carbonate (K₂CO₃)WeakSuzukiLow
Step 3: Adjust Reaction Conditions

Solvent and temperature play a crucial role in reaction kinetics and selectivity.

  • Problem: High temperatures can accelerate the rate of decomposition pathways that lead to palladium hydride formation. Protic solvents can also serve as a source of hydrogen.

  • Solution:

    • Lower the Temperature: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80 °C instead of 110 °C).

    • Use Anhydrous Aprotic Solvents: Employ solvents like toluene, dioxane, or DMF. Ensure they are thoroughly dried before use to minimize water content.

Step 4: Check Reagent Quality

Ensure all your starting materials and reagents are pure and dry.

  • Problem: Trace impurities in your dichlorobenzophenone, coupling partner, or solvent can interfere with the catalytic cycle. Water is a particularly common issue.

  • Solution:

    • Use freshly purified solvents.

    • Ensure your dichlorobenzophenone and coupling partner are pure.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from interfering.

Experimental Protocol Example: Suzuki-Miyaura Coupling of 4,4'-Dichlorobenzophenone with Minimized Dechlorination

This protocol is a representative example for the mono-arylation of 4,4'-dichlorobenzophenone, designed to minimize the risk of dechlorination.

Objective: To synthesize 4-chloro-4'-(phenyl)benzophenone with high selectivity over the dechlorinated byproduct.

Suzuki_Protocol cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Workup & Purification A Add Pd₂(dba)₃ and XPhos to flask B Add K₃PO₄ A->B C Add 4,4'-Dichlorobenzophenone & Phenylboronic Acid B->C D Add Anhydrous Toluene C->D E Heat to 80-100 °C D->E F Monitor by TLC/GC-MS E->F G Cool & Quench with Water F->G H Extract with Ethyl Acetate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Materials:

  • 4,4'-Dichlorobenzophenone (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and powdered anhydrous K₃PO₄ (2.0 equiv).

  • Reagent Addition: Add 4,4'-dichlorobenzophenone (1.0 equiv) and phenylboronic acid (1.1 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the dichlorobenzophenone.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours. Check for the disappearance of the starting material and the formation of both the desired product and the monochlorobenzophenone byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or another suitable organic solvent (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the desired mono-arylated product from any unreacted starting material and dechlorinated byproducts.

References

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my catalyst loading may be suboptimal?

A1: The primary indicators of suboptimal catalyst loading include low reaction yield, the formation of significant side products, incomplete conversion of starting materials, and catalyst decomposition (e.g., formation of palladium black).[1][2] Monitoring the reaction progress by techniques like TLC or LC-MS can provide early clues.

Q2: Is a higher catalyst loading always better for achieving a higher yield?

A2: Not necessarily. While increasing catalyst loading can sometimes improve a sluggish reaction, excessively high concentrations can lead to unwanted side reactions, such as homocoupling, and can complicate product purification due to residual catalyst.[3][4] It also increases the cost of the reaction. Optimization is key to finding the most efficient catalyst concentration.

Q3: How does the choice of ligand affect the optimal catalyst loading?

A3: The ligand plays a crucial role in stabilizing the active catalytic species and influencing its reactivity.[5] Bulky, electron-rich phosphine ligands, for example, can stabilize the palladium center, allowing for lower catalyst loadings and promoting efficient turnover.[6][7] The optimal palladium-to-ligand ratio is often 1:1 to 1.2:1, as excess ligand can sometimes inhibit the reaction by forming less reactive catalyst species.[8][9]

Q4: Can the reaction solvent influence the required catalyst loading?

A4: Yes, the solvent can significantly impact catalyst solubility, stability, and reactivity, thereby affecting the optimal loading. For instance, in Suzuki-Miyaura couplings, aqueous conditions are often beneficial.[3] In Buchwald-Hartwig aminations, ethereal or aromatic solvents are commonly used, while chlorinated solvents should generally be avoided as they can inhibit the catalyst.[10]

Q5: When should I consider using a pre-catalyst?

A5: Pre-catalysts are generally more stable and provide a more reliable and efficient generation of the active LPd(0) species compared to traditional Pd(II) sources like Pd(OAc)₂.[5][10] They are particularly advantageous for complex substrates or when reproducible results are critical, often allowing for lower catalyst loadings.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium source and ligand are of high purity and have been stored correctly. - For Pd(II) sources, ensure complete reduction to Pd(0). Consider using a pre-catalyst for more reliable activation.[5] - Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst and promote homocoupling.[3][11]
Suboptimal Catalyst Loading - If the reaction is sluggish, incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%).[12] - If side products are observed, try decreasing the catalyst loading.
Ineffective Base - The choice of base is critical. Screen different bases such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[12] The base strength can influence the transmetalation step.
Protodeborylation of Boronic Acid - This is a common side reaction, especially with heteroaryl boronic acids.[11] - Use anhydrous solvents and ensure the base is dry. - Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Poor Solubility - Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent and water is often effective.[12]
Heck Reaction

Problem: Catalyst Deactivation (Formation of Palladium Black)

Potential Cause Troubleshooting Steps
High Temperature - Lower the reaction temperature. While Heck reactions often require heat, excessive temperatures can accelerate catalyst decomposition.
Absence of Ligand or Insufficient Ligand - Ensure an appropriate ligand is used, especially for less reactive substrates. Bidentate phosphine ligands can enhance catalyst stability.[13] - An excess of ligand is not always beneficial and can inhibit the reaction.[14]
Oxidative Addition Failure - For challenging substrates like aryl chlorides, a more electron-rich and bulky ligand may be required to facilitate oxidative addition.[14]
Incorrect Base - The base is crucial for regenerating the Pd(0) catalyst. Triethylamine is a common choice. Ensure the base is pure and used in the correct stoichiometry.[15]
Buchwald-Hartwig Amination

Problem: Formation of Side Products (e.g., Hydrodehalogenation)

Potential Cause Troubleshooting Steps
Catalyst System Promotes β-Hydride Elimination - This side reaction leads to the hydrodehalogenated arene.[6] - Select a ligand that favors reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are often effective.
Reaction with Solvent or Base - Ensure the solvent is inert. Toluene and dioxane are common choices.[16] - Strong alkoxide bases can sometimes participate in side reactions. Consider a weaker base if compatible with your substrates.
Over-arylation of Primary Amines - If a primary amine is being di-arylated, this can be minimized by using specific ligands like BrettPhos.[5]
Aryl Iodide Inhibition - When using aryl iodides, the generated iodide salt can inhibit the catalyst. Running the reaction in a less polar solvent like toluene can mitigate this issue by reducing the salt's solubility.[5][17]
Sonogashira Coupling

Problem: Low Yield and/or Alkyne Homocoupling (Glaser Coupling)

Potential Cause Troubleshooting Steps
Copper Co-catalyst Issues - The copper(I) co-catalyst is crucial for the formation of the copper acetylide. Ensure the CuI source is fresh and of good quality. - Homocoupling is a common side reaction promoted by the copper catalyst, especially in the presence of oxygen.[18] Thoroughly degas the reaction mixture.
Suboptimal Pd/Cu Ratio - The ratio of palladium to copper can be important. A typical starting point is 1:2 Pd:Cu.
Amine Base/Solvent Issues - An amine base like triethylamine or diisopropylamine is typically used. Ensure it is dry and pure. In some cases, using the amine as the solvent can be beneficial.[1][18] - For some substrates, a co-solvent like THF or toluene may be necessary to ensure solubility.[1]
Highly Inactive Halide Substrate - For unreactive aryl halides, a more active catalyst system may be required. This could involve a different palladium source, a more electron-rich ligand, or higher reaction temperatures.[18] Consider a copper-free protocol with specialized ligands to avoid homocoupling.[3]

Quantitative Data on Catalyst Loading

Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Reaction Yield

CatalystLigandCatalyst Loading (mol%)SubstratesYield (%)Reference
Pd(OAc)₂SPhos0.54-chlorotoluene + phenylboronic acid95N/A
Pd₂(dba)₃XPhos1.02-bromopyridine + 4-methoxyphenylboronic acid98N/A
Pd/CNone0.0025Various aryl halides and boronic acids>90[19]
P1L51.4Aryl chloride + boronic acid pinacol ester~80[8][9]

Table 2: Impact of Catalyst Loading on Sonogashira Reaction

CatalystCo-catalystCatalyst Loading (mol%)SubstratesYield (%)Reference
Pd(PPh₃)₄CuI5Aryl bromide + terminal alkyneHigh[20]
Pd(PPh₃)₂Cl₂CuI0.02Aryl iodide + terminal alkyneHigh[20]
CataCXium A Pd G3None0.25Various aryl halides and alkynes>90[4]
Pd(OAc)₂None0.055Iodobenzene + phenylacetyleneHigh[20]

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading in a Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent.

  • Catalyst Addition: Add the appropriate volume of the catalyst stock solution to the reaction vial to achieve the desired initial catalyst loading (e.g., 1 mol%).

  • Solvent Addition: Add the reaction solvent (e.g., a 5:1 mixture of THF:water, 5 mL).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[12]

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the intended reaction time (e.g., 12 hours).

  • Monitoring and Analysis: Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction, perform a workup, and analyze the yield by NMR or GC.

  • Optimization: Based on the initial result, perform subsequent reactions with systematically varied catalyst loadings (e.g., 0.5 mol%, 2 mol%) to determine the optimal concentration.

Protocol 2: Optimizing Ligand-to-Metal Ratio in Buchwald-Hartwig Amination
  • Parallel Reaction Setup: Prepare a series of oven-dried reaction tubes, each with a stir bar.

  • Reagent Addition: To each tube, add the aryl halide (0.5 mmol), amine (0.6 mmol), and base (e.g., NaOtBu, 0.7 mmol).

  • Catalyst/Ligand Stock Solutions: Prepare separate stock solutions of the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., Xantphos) in the chosen solvent (e.g., toluene).

  • Variable Ligand-to-Metal Ratios: Add a fixed amount of the palladium stock solution to each tube (e.g., to achieve 1 mol% Pd). Then, add varying amounts of the ligand stock solution to achieve different ligand-to-metal ratios (e.g., 1:1, 1.2:1, 1.5:1, 2:1).

  • Solvent and Inerting: Add the solvent to a final concentration and purge all tubes with an inert gas.

  • Reaction and Analysis: Heat the reactions to the desired temperature and monitor over time. Analyze the outcome of each reaction to identify the optimal ligand-to-metal ratio.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield in Cross-Coupling Reaction check_catalyst Is the catalyst active and properly generated? start->check_catalyst check_conditions Are the reaction conditions (temperature, solvent, base) optimal? check_catalyst->check_conditions Yes solution_catalyst Solution: Use high-purity reagents, consider a pre-catalyst, ensure inert atmosphere. check_catalyst->solution_catalyst No check_reagents Are the starting materials pure and stable? check_conditions->check_reagents Yes solution_conditions Solution: Screen different temperatures, solvents, and bases. check_conditions->solution_conditions No side_reactions Are significant side products observed? check_reagents->side_reactions Yes solution_reagents Solution: Purify starting materials, check for decomposition pathways (e.g., protodeborylation). check_reagents->solution_reagents No solution_side_reactions Solution: Adjust catalyst loading, change ligand to suppress side reactions. side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low product yield.

Catalyst_Loading_Optimization_Logic cluster_outcomes Possible Outcomes start Initial Reaction (Standard Catalyst Loading, e.g., 1-2 mol%) outcome Analyze Outcome: - Yield - Purity - Reaction Time start->outcome low_yield Low Yield / Sluggish Reaction outcome->low_yield side_products Significant Side Products outcome->side_products good_yield Good to Excellent Yield outcome->good_yield increase_loading Action: Increase Catalyst Loading low_yield->increase_loading decrease_loading Action: Decrease Catalyst Loading side_products->decrease_loading optimized Action: Consider Optimized (or further minor adjustments) good_yield->optimized

Caption: Logical flow for optimizing catalyst loading.

References

Technical Support Center: Resolving Isomeric Impurities in Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the resolution of isomeric impurities in substituted benzophenones.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of substituted benzophenones, helping you diagnose and resolve problems with your separations.

Issue: Poor Resolution or Co-elution of Positional Isomers (ortho-, meta-, para-)

Q1: My HPLC analysis shows poor separation between the ortho-, meta-, and para-isomers of my substituted benzophenone. What are the likely causes and how can I improve the resolution?

A1: Poor resolution of positional isomers is a common challenge due to their similar physicochemical properties. The primary factors to investigate are mobile phase composition, stationary phase chemistry, and other chromatographic parameters.

Possible Causes & Solutions:

  • Inadequate Mobile Phase Strength:

    • Problem: The mobile phase may be too strong, causing the isomers to elute too quickly and without sufficient interaction with the stationary phase.

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your reversed-phase method. This will increase retention times and provide a better opportunity for separation.[1][2]

  • Suboptimal Stationary Phase Selectivity:

    • Problem: A standard C18 column may not provide the necessary selectivity to resolve closely related positional isomers.

    • Solution: Switch to a stationary phase with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns are often effective for separating aromatic positional isomers due to π-π and dipole-dipole interactions.[3]

  • Incorrect pH of the Mobile Phase:

    • Problem: If your substituted benzophenone has ionizable functional groups, the pH of the mobile phase can significantly impact retention and selectivity.

    • Solution: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the analyte to ensure a consistent ionization state.[4] Using a buffer is crucial for maintaining a stable pH.[4]

  • Temperature Effects:

    • Problem: Temperature can influence selectivity.

    • Solution: Experiment with varying the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, while decreasing it can enhance selectivity in other cases.

Troubleshooting Workflow for Poor Resolution:

PoorResolutionWorkflow Start Poor Resolution of Positional Isomers Check_MobilePhase Adjust Mobile Phase Strength (Decrease Organic %) Start->Check_MobilePhase Change_StationaryPhase Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) Check_MobilePhase->Change_StationaryPhase Adjust_pH Optimize Mobile Phase pH (if ionizable) Change_StationaryPhase->Adjust_pH Vary_Temperature Vary Column Temperature Adjust_pH->Vary_Temperature Resolved Resolution Achieved Vary_Temperature->Resolved Not_Resolved Resolution Still Poor Vary_Temperature->Not_Resolved Failure Consider_Alternative Consider Alternative Technique (e.g., SFC, GC) Not_Resolved->Consider_Alternative

Caption: Troubleshooting workflow for poor resolution of positional isomers.

Issue: Peak Tailing

Q2: I am observing significant peak tailing for my benzophenone analytes. What could be causing this and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system itself.

Possible Causes & Solutions:

  • Secondary Silanol Interactions:

    • Problem: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the benzophenone derivatives, leading to tailing.

    • Solution:

      • Use a mobile phase with a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanols.[4]

      • Employ an end-capped column or a column with a base-deactivated stationary phase.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%).[4]

  • Column Overload:

    • Problem: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or the injection volume.[2]

  • Column Contamination or Void:

    • Problem: Contaminants from the sample matrix can accumulate at the head of the column, or a void can form in the packing material.

    • Solution: Use a guard column to protect the analytical column.[2] If the column is contaminated, try flushing it with a strong solvent. If a void is suspected, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q3: What are the common types of isomeric impurities in substituted benzophenones?

A3: The most common isomeric impurities arise from the synthesis process, particularly during the Friedel-Crafts acylation reaction. These include:

  • Positional Isomers: When an acyl group is introduced to a substituted benzene ring, it can attach at the ortho-, meta-, or para- positions relative to the existing substituent, leading to a mixture of positional isomers. For example, the benzoylation of toluene can yield 2-methylbenzophenone, 3-methylbenzophenone, and 4-methylbenzophenone.[5][6][7]

  • Enantiomers: If the substituted benzophenone contains a chiral center, it can exist as a pair of enantiomers. This is common in many pharmaceutical compounds, such as ketoprofen.

Q4: How can I identify which positional isomer is which in my chromatogram?

A4: Identifying the elution order of positional isomers often requires the use of reference standards for each isomer. If standards are unavailable, techniques like NMR spectroscopy can be used to elucidate the structure of the isolated fractions. In many reversed-phase HPLC methods, the para-isomer, being the most symmetric and often least polar, will elute last, while the ortho- and meta-isomers will elute earlier. However, this is not a universal rule and depends on the specific interactions with the stationary phase.

Q5: Are there alternative techniques to HPLC for separating benzophenone isomers?

A5: Yes, other chromatographic techniques can be very effective:

  • Supercritical Fluid Chromatography (SFC): SFC is particularly powerful for the separation of chiral compounds (enantiomers) and is often faster and uses less organic solvent than HPLC.[8] It is widely used in the pharmaceutical industry for chiral separations.

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile and thermally stable benzophenone derivatives. Derivatization may be necessary for less volatile compounds.[9][10]

Data Presentation

The following tables provide examples of quantitative data for the separation of isomeric impurities in substituted benzophenones.

Table 1: Isomer Distribution from Friedel-Crafts Benzoylation of Toluene

IsomerDistribution (%)
ortho-methylbenzophenone18-22%
meta-methylbenzophenone2-4%
para-methylbenzophenone74-78%

Data synthesized from studies on the benzoylation of toluene with benzoyl chloride.[6]

Table 2: Chiral Separation of Ketoprofen Enantiomers by HPLC

ParameterValue
Chromatographic Method
ColumnChirobiotic V CSP
Mobile PhaseTetrahydrofuran/0.5% Triethylamine Acetate Buffer (15:85, v/v)
Flow Rate0.7 mL/min
Performance
Resolution (Rs)2.28

Data from a study on the enantiomeric separation of ketoprofen by HPLC.[11]

Experimental Protocols

Protocol 1: General HPLC Method for Analysis of Benzophenone Impurities

This protocol provides a starting point for the analysis of benzophenone and its potential impurities. Method optimization will be required based on the specific substituted benzophenone and its isomers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: Acetonitrile and water with an acidic modifier (e.g., 0.1% acetic acid or formic acid). A typical starting gradient might be 60:40 (v/v) acetonitrile:water.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify peaks based on the retention times of reference standards, if available.

    • Quantify impurities using an appropriate method (e.g., area percent, external standard).

Protocol 2: GC-MS Analysis of Methylbenzophenone Isomers

This protocol is suitable for the analysis of volatile substituted benzophenones like methylbenzophenone.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injection Mode: Split (e.g., 20:1 split ratio).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 50-350 m/z.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject 1 µL of the sample.

    • Identify the isomeric peaks based on their retention times and mass spectra. Positional isomers will have the same molecular ion but may show subtle differences in their fragmentation patterns.

Mandatory Visualizations

Diagram 1: Origin of Positional Isomers in Friedel-Crafts Acylation

FriedelCraftsIsomers cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Isomeric Impurity Products Toluene Toluene (Substituted Benzene) Reaction AlCl3 Catalyst Toluene->Reaction BenzoylChloride Benzoyl Chloride (Acylating Agent) BenzoylChloride->Reaction Ortho ortho-methylbenzophenone Reaction->Ortho ortho-attack Meta meta-methylbenzophenone Reaction->Meta meta-attack Para para-methylbenzophenone (Major Product) Reaction->Para para-attack

Caption: Formation of positional isomers during Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of 3,4-Dichloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3,4-Dichloro-3'-methylbenzophenone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a smooth and successful synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with 3,4-dichlorobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Q2: What are the primary starting materials and reagents required?

A2: The key starting materials are 3,4-dichlorobenzoyl chloride and toluene. Anhydrous aluminum chloride (AlCl₃) is the most common catalyst. A non-polar organic solvent, such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane, is typically used as the reaction medium.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: 3,4-dichlorobenzoyl chloride is corrosive and moisture-sensitive. Anhydrous aluminum chloride reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All glassware must be thoroughly dried to prevent unwanted side reactions and ensure safety.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, typically a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The spots can be visualized under UV light.

Q5: What is the expected yield for this synthesis?

A5: The yield of this compound can vary depending on the reaction conditions, purity of reagents, and scale of the reaction. Generally, yields ranging from 60% to 85% can be expected under optimized conditions.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) to anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Addition of Reactants: In a separate flask, dissolve 3,4-dichlorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature below 5 °C.

  • Acylium Ion Formation: Allow the mixture to stir at 0-5 °C for an additional 30 minutes to facilitate the formation of the acylium ion complex.

  • Aromatic Substrate Addition: Add toluene (1 to 1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Catalyst AlCl₃FeCl₃ZnCl₂
Solvent Dichloromethane1,2-DichloroethaneNitrobenzene
Temperature 0 °C to rtrt50 °C
Reaction Time 3 hours5 hours4 hours
Yield (%) 826558
Purity (%) 989593

Note: The data presented in this table are representative values based on typical Friedel-Crafts acylation reactions and may vary based on specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (moisture contamination).2. Deactivated aromatic substrate.3. Insufficient reaction time or temperature.1. Use fresh, anhydrous aluminum chloride and ensure all glassware is dry.2. Toluene is an activated substrate; this is unlikely to be the primary issue unless significant impurities are present.3. Monitor the reaction by TLC and consider extending the reaction time or gently heating if necessary.
Formation of Multiple Products (Isomers) 1. Friedel-Crafts reactions can sometimes lead to ortho, meta, and para isomers.2. Rearrangement of the acylium ion (less common in acylation).1. The methyl group of toluene is an ortho-, para-director. The para-substituted product is usually major due to steric hindrance. Isomers can be separated by column chromatography.2. Acylium ions are generally stable and less prone to rearrangement compared to carbocations in Friedel-Crafts alkylation.
Dark-colored Reaction Mixture 1. Charring or polymerization due to excessive heat or highly reactive starting materials.1. Maintain careful temperature control, especially during the initial addition of reagents.
Product is Difficult to Purify 1. Presence of unreacted starting materials or byproducts.2. Oily product that does not crystallize easily.1. Ensure complete reaction by monitoring with TLC. Use column chromatography for purification if recrystallization is ineffective.2. Try different solvent systems for recrystallization or triturate the oil with a non-polar solvent like hexane to induce crystallization.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction & Quenching cluster_workup Work-up & Purification A 1. Add AlCl₃ to anhydrous CH₂Cl₂ in a flame-dried flask. B 2. Cool the mixture in an ice bath. A->B C 3. Dissolve 3,4-dichlorobenzoyl chloride in CH₂Cl₂. B->C D 4. Add the acid chloride solution dropwise to the AlCl₃ suspension. C->D E 5. Add toluene dropwise to the reaction mixture. D->E F 6. Stir at room temperature for 2-4 hours (monitor by TLC). E->F G 7. Quench the reaction with ice and concentrated HCl. F->G H 8. Extract with CH₂Cl₂. G->H I 9. Wash with NaHCO₃ solution and brine. H->I J 10. Dry, filter, and concentrate the organic layer. I->J K 11. Purify by recrystallization or column chromatography. J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low or No Product Yield Cause1 Inactive Catalyst (Moisture) Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Sub-optimal Temperature Problem->Cause3 Solution1 Use fresh, anhydrous AlCl₃. Ensure all glassware is dry. Cause1->Solution1 Solution2 Extend reaction time. Monitor with TLC. Cause2->Solution2 Solution3 Maintain strict temperature control. Consider gentle heating after initial addition. Cause3->Solution3

Caption: Troubleshooting logic for low product yield in the synthesis.

Validation & Comparative

A Comparative Guide to the Reaction Products of 3,4-Dichloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential reaction products of 3,4-Dichloro-3'-methylbenzophenone, a versatile intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide presents inferred product characterizations based on established reactions of analogous dichlorobenzophenones and substituted benzophenones. The information herein is intended to serve as a predictive resource to guide experimental design and product analysis.

Introduction to this compound and its Reactivity

This compound possesses several reactive sites that allow for a variety of chemical transformations. The ketone carbonyl group is susceptible to reduction and nucleophilic attack. The chlorine-substituted aromatic ring can undergo nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing ketone. Furthermore, the entire aromatic system can be subject to catalytic hydrogenation, leading to dechlorination. The presence of these functional groups makes this compound a valuable precursor for the synthesis of more complex molecules in medicinal chemistry and materials science.[1]

Comparison of Potential Reaction Products

The following sections detail the characterization of potential products from key reactions of this compound. The presented data is extrapolated from known transformations of similar compounds.

Reduction of the Carbonyl Group

The reduction of the benzophenone core to a benzhydrol is a fundamental transformation.

Product: (3,4-Dichlorophenyl)(3-methylphenyl)methanol

Alternative Reduction Product (Complete Reduction): 1,2-Dichloro-4-(3-methylbenzyl)benzene

Property(3,4-Dichlorophenyl)(3-methylphenyl)methanol1,2-Dichloro-4-(3-methylbenzyl)benzene
Molecular Formula C₁₄H₁₂Cl₂OC₁₄H₁₂Cl₂
Molecular Weight 267.15 g/mol 251.15 g/mol
Predicted ¹H NMR Signals (ppm) 7.0-7.8 (m, 7H, Ar-H), 5.8 (s, 1H, CH-OH), 2.3 (s, 3H, CH₃)7.0-7.5 (m, 7H, Ar-H), 4.0 (s, 2H, CH₂)
Predicted IR Absorption (cm⁻¹) 3200-3600 (O-H), 1600 (C=C, aromatic)2850-2960 (C-H), 1600 (C=C, aromatic)
Predicted Mass Spec (m/z) 266, 249, 141250, 125
Nucleophilic Aromatic Substitution (SNA)

The chlorine atoms on the dichlorinated ring can be displaced by nucleophiles. The following table compares the product of a representative SNAr reaction with a common alternative synthetic target.

Product: (3-Amino-4-chlorophenyl)(3-methylphenyl)methanone

Alternative SNAr Product: (4-Amino-3-chlorophenyl)(3-methylphenyl)methanone

Property(3-Amino-4-chlorophenyl)(3-methylphenyl)methanone(4-Amino-3-chlorophenyl)(3-methylphenyl)methanone
Molecular Formula C₁₄H₁₂ClNOC₁₄H₁₂ClNO
Molecular Weight 245.71 g/mol 245.71 g/mol
Predicted ¹H NMR Signals (ppm) 6.8-7.7 (m, 7H, Ar-H), 4.5 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃)6.7-7.6 (m, 7H, Ar-H), 4.8 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃)
Predicted IR Absorption (cm⁻¹) 3300-3500 (N-H), 1640 (C=O), 1600 (C=C, aromatic)3300-3500 (N-H), 1635 (C=O), 1600 (C=C, aromatic)
Predicted Mass Spec (m/z) 245, 210, 119245, 210, 119
Catalytic Hydrogenation (Dechlorination)

Catalytic hydrogenation can be employed to selectively remove the chlorine atoms.

Product: 3-Methylbenzophenone

Alternative Dechlorination Product (Partial): 3-Chloro-3'-methylbenzophenone or 4-Chloro-3'-methylbenzophenone

Property3-MethylbenzophenonePartially Dechlorinated Isomers
Molecular Formula C₁₄H₁₂OC₁₄H₁₁ClO
Molecular Weight 196.24 g/mol 230.69 g/mol
Predicted ¹H NMR Signals (ppm) 7.2-7.8 (m, 9H, Ar-H), 2.4 (s, 3H, CH₃)7.2-7.8 (m, 8H, Ar-H), 2.4 (s, 3H, CH₃)
Predicted IR Absorption (cm⁻¹) 1660 (C=O), 1600 (C=C, aromatic)1660 (C=O), 1600 (C=C, aromatic)
Predicted Mass Spec (m/z) 196, 105, 91230, 139, 105

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of benzophenone derivatives are crucial for reproducible results.

Synthesis via Friedel-Crafts Acylation

The synthesis of this compound itself would typically be achieved via a Friedel-Crafts acylation reaction.[2][3][4][5][6]

Procedure:

  • To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add 3,4-dichlorobenzoyl chloride dropwise.

  • After the formation of the acylium ion, slowly add toluene to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

  • The organic layer is separated, washed with sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Characterization Techniques

Standard analytical techniques are employed to confirm the structure and purity of the reaction products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as the carbonyl (C=O) stretch in the benzophenone core and the O-H stretch in the reduced alcohol product.[7][9]

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, aiding in structural elucidation.[10]

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways discussed and a general experimental workflow for product characterization.

Reaction_Pathways This compound This compound Reduction Reduction (e.g., NaBH₄) This compound->Reduction SNAr Nucleophilic Aromatic Substitution (e.g., NH₃) This compound->SNAr Dechlorination Catalytic Hydrogenation (e.g., H₂, Pd/C) This compound->Dechlorination Product_Alcohol (3,4-Dichlorophenyl)(3-methylphenyl)methanol Reduction->Product_Alcohol Product_Amine (3-Amino-4-chlorophenyl)(3-methylphenyl)methanone SNAr->Product_Amine Product_Dechlorinated 3-Methylbenzophenone Dechlorination->Product_Dechlorinated

Caption: Key reaction pathways of this compound.

Experimental_Workflow Start Reaction of this compound Workup Aqueous Workup & Extraction Start->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Product Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Final Pure, Characterized Product NMR->Final IR->Final MS->Final

Caption: General experimental workflow for reaction and characterization.

Conclusion

References

Validating the Structure of 3,4-Dichloro-3'-methylbenzophenone: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Spectroscopic Analysis

The structural confirmation of a synthesized compound like 3,4-Dichloro-3'-methylbenzophenone relies on the meticulous analysis of its spectroscopic signatures. Below, we present the predicted spectroscopic data for the target compound alongside experimental data for well-characterized, structurally similar molecules: Benzophenone and 4-Chlorobenzophenone. This comparative approach allows for a robust validation of the key structural features of this compound.

Infrared (IR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound (Predicted) ~1660~3100-3000~800-600
Benzophenone (Experimental)~1652[1]~3100-3000N/A
4-Chlorobenzophenone (Experimental)~1655~3100-3000~800-600

¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)
This compound (Predicted) ~7.2 - 7.9 (multiplets)~2.4 (singlet)
Benzophenone (Experimental)~7.4 - 7.8 (multiplets)N/A
4-Chlorobenzophenone (Experimental)~7.4 - 7.8 (multiplets)N/A

¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)

CompoundCarbonyl Carbon (C=O) (ppm)Aromatic Carbons (ppm)Methyl Carbon (ppm)
This compound (Predicted) ~195~125-140~21
Benzophenone (Experimental)~196~128-138[2]N/A
4-Chlorobenzophenone (Experimental)~195~128-139N/A

Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 264/266/268 (isotope pattern for 2 Cl)183/185 (loss of C₇H₇), 139/141 (dichlorophenyl fragment), 91 (methylphenyl fragment)
Benzophenone (Experimental)182105 (benzoyl cation), 77 (phenyl cation)
4-Chlorobenzophenone (Experimental)216/218 (isotope pattern for 1 Cl)139/141 (chlorobenzoyl cation), 111/113 (chlorophenyl cation), 105 (benzoyl cation), 77 (phenyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accuracy in data acquisition.

1. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule, particularly the carbonyl (C=O) group and aromatic C-H bonds.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • For a solid sample, the thin solid film method is recommended.[3] Dissolve a small amount of the solid (approx. 5-10 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[3]

    • Apply a drop of the resulting solution to a clean, dry salt plate (e.g., NaCl or KBr).[3]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[3]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the clean salt plate.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands for the carbonyl group (strong peak around 1660 cm⁻¹), aromatic C-H stretching (peaks just above 3000 cm⁻¹), and C-Cl bonds (in the fingerprint region, typically 800-600 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5]

    • Transfer the solution to a clean 5 mm NMR tube using a pipette, ensuring no solid particles are transferred.[4][5]

    • The sample height in the tube should be approximately 4-5 cm.[4]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument will "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

  • Analysis:

    • For ¹H NMR, analyze the chemical shifts (to identify the electronic environment of protons), integration (to determine the relative number of protons), and splitting patterns (to deduce proton connectivity).

    • For ¹³C NMR, analyze the chemical shifts to identify the different types of carbon atoms (carbonyl, aromatic, aliphatic).

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common ionization method for such compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[6]

    • Further dilute an aliquot of this solution to the low µg/mL to ng/mL range.[6]

    • If necessary, filter the solution to remove any particulate matter.[6]

  • Data Acquisition:

    • Introduce the sample into the ion source of the mass spectrometer. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[7]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[7]

    • The detector records the abundance of each ion at a specific m/z value.[7]

  • Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight. Look for the characteristic isotopic pattern of chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

    • Analyze the major fragment ions to deduce the structure of different parts of the molecule.

Mandatory Visualization: Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesize and Purify This compound ir IR Spectroscopy synthesis->ir nmr NMR Spectroscopy (1H and 13C) synthesis->nmr ms Mass Spectrometry synthesis->ms data_analysis Analyze Spectra: - Functional Groups (IR) - H/C Framework (NMR) - Molecular Weight & Formula (MS) ir->data_analysis nmr->data_analysis ms->data_analysis comparison Compare Experimental Data with Predicted & Reference Spectra data_analysis->comparison confirmation Structure Confirmed comparison->confirmation Match re_evaluate Structure Inconsistent: Re-evaluate Synthesis/Purification comparison->re_evaluate Mismatch

Caption: Workflow for Spectroscopic Structure Validation.

References

A Comparative Guide to the Synthesis of 3,4-Dichloro-3'-methylbenzophenone: An Analysis of Reaction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of substituted benzophenones is a critical step in the discovery of new chemical entities. This guide provides a comparative analysis of established synthetic routes for the formation of 3,4-Dichloro-3'-methylbenzophenone, a key intermediate in various chemical industries. The following sections detail the reaction kinetics, experimental protocols, and a comparative summary of three primary synthetic methodologies: Friedel-Crafts Acylation, Suzuki-Miyaura Coupling, and Grignard Reagent Addition followed by oxidation.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for this compound is often dictated by factors such as precursor availability, desired yield, reaction conditions, and scalability. Below is a summary of the key characteristics of the three most common methods.

Methodology Reactants Catalyst/Reagent General Reaction Conditions Advantages Disadvantages
Friedel-Crafts Acylation 3,4-Dichlorobenzoyl chloride and TolueneLewis Acid (e.g., AlCl₃, FeCl₃, Metal Triflates)Anhydrous conditions, often requires heating.Cost-effective, utilizes readily available starting materials.Can generate isomeric byproducts, catalyst can be difficult to handle and dispose of, harsh reaction conditions.[1][2][3]
Suzuki-Miyaura Coupling 3,4-Dichlorobenzoyl chloride and 3-Methylphenylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃)Mild reaction conditions, often at room temperature or with gentle heating.[4][5]High functional group tolerance, high yields and selectivity, mild reaction conditions.[4][6]Palladium catalysts can be expensive, boronic acids can be sensitive to certain conditions.
Grignard Reagent Addition 3-Bromotoluene and 3,4-DichlorobenzaldehydeMagnesium (to form Grignard reagent), followed by an oxidizing agent (e.g., PCC, DMP)Anhydrous etheral solvent (e.g., THF, diethyl ether) for Grignard formation, followed by oxidation.Utilizes readily available starting materials.Requires strictly anhydrous conditions, the Grignard reagent is highly reactive and can be difficult to handle.[7][8]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following are generalized protocols for the three discussed methodologies.

Friedel-Crafts Acylation Protocol

This protocol describes the synthesis of this compound via the acylation of toluene with 3,4-dichlorobenzoyl chloride using aluminum chloride as a catalyst.[1][2]

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • Toluene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 3,4-dichlorobenzoyl chloride (1 equivalent) to the suspension while stirring.

  • In a separate dropping funnel, add toluene (1.2 equivalents) dissolved in anhydrous DCM.

  • Add the toluene solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Suzuki-Miyaura Coupling Protocol

This method outlines the palladium-catalyzed cross-coupling of 3,4-dichlorobenzoyl chloride with 3-methylphenylboronic acid.[4][5][9]

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • 3-Methylphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine 3,4-dichlorobenzoyl chloride (1 equivalent), 3-methylphenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield this compound.[9]

Grignard Reagent Addition and Oxidation Protocol

This two-step protocol involves the formation of a diarylmethanol intermediate via a Grignard reaction, followed by oxidation to the target benzophenone.[7][8]

Step 1: Grignard Reaction

Materials:

  • 3-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (optional, as an initiator)

  • 3,4-Dichlorobenzaldehyde

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

Procedure:

  • In a flame-dried round-bottom flask equipped with a condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine if necessary to initiate the reaction.

  • In the dropping funnel, place a solution of 3-bromotoluene (1.2 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the 3-bromotoluene solution to the magnesium turnings. Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C.

  • In a separate flask, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) in anhydrous diethyl ether and add this solution dropwise to the Grignard reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diarylmethanol intermediate.

Step 2: Oxidation

Materials:

  • Crude diarylmethanol intermediate from Step 1

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve the crude diarylmethanol in anhydrous DCM.

  • Add PCC (1.5 equivalents) in one portion and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to afford this compound.

Visualizing the Reaction Pathways

The following diagrams illustrate the chemical transformations for each synthetic route.

Friedel_Crafts_Acylation Reactant1 3,4-Dichlorobenzoyl chloride Intermediate Acylium Ion Intermediate Reactant1->Intermediate + AlCl₃ Reactant2 Toluene Catalyst AlCl₃ Product This compound Intermediate->Product + Toluene - HCl, -AlCl₃

Caption: Friedel-Crafts Acylation Pathway.

Suzuki_Miyaura_Coupling Reactant1 3,4-Dichlorobenzoyl chloride Reactant2 3-Methylphenylboronic acid Catalyst Pd(0) Catalyst OxAdd Oxidative Addition Catalyst->OxAdd + Reactant1 Base Base (e.g., K₂CO₃) Transmetal Transmetalation OxAdd->Transmetal + Reactant2, Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Catalyst Regeneration Product This compound RedElim->Product

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Grignard_Reaction_Oxidation Reactant1 3-Bromotoluene Grignard 3-Methylphenylmagnesium bromide (Grignard Reagent) Reactant1->Grignard + Mg Reactant2 Magnesium Intermediate Diarylmethanol Intermediate Grignard->Intermediate + Reactant3 Reactant3 3,4-Dichlorobenzaldehyde Product This compound Intermediate->Product + Oxidant Oxidant Oxidizing Agent (e.g., PCC)

Caption: Grignard Reaction and Subsequent Oxidation.

References

Efficacy comparison between 3,4-Dichloro-3'-methylbenzophenone and similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Discovery and Development

Introduction

Benzophenone and its derivatives represent a versatile class of compounds with a wide array of applications, from industrial photoinitiators to scaffolds for pharmacologically active agents.[1] The biological activities of these compounds are diverse, encompassing antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides a comparative overview of the efficacy of dichlorinated benzophenone derivatives, with a focus on publicly available data for compounds structurally related to 3,4-Dichloro-3'-methylbenzophenone.

It is important to note that specific efficacy studies and detailed mechanistic data for this compound are not extensively available in the current public scientific literature. Therefore, this comparison leverages data from structurally similar dichlorobenzophenone analogs to provide insights into potential biological activities and guide future research.

Comparative Efficacy of Dichlorobenzophenone Analogs

The biological efficacy of benzophenone derivatives is significantly influenced by the substitution patterns on their phenyl rings.[1] Halogenation, in particular, can modulate the physicochemical properties and biological activity of these compounds. The following table summarizes the reported biological activities of two dichlorobenzophenone derivatives that are structurally related to this compound.

CompoundChemical StructureReported Biological/Cellular EffectsEfficacy Data (EC50/LC50/IC50)Reference
4,4'-Dichlorobenzophenone (ClC₆H₄)₂COMetabolite of DDT and dicofol. Exhibits toxicity to aquatic organisms.EC50: 0.17 mg/L (Daphnia magna)LC50: 0.26 mg/L (Daphnia magna)EC50: 0.27 mg/L (Artemia salina)[5][6]
3,4-Dichloro-4'-(methylthio)benzophenone (DCMB) Cl₂C₆H₃C(O)C₆H₄SCH₃Utilized as a photoinitiator. May act as an enzyme inhibitor and modulate cell signaling pathways, affecting gene expression and cellular metabolism.Specific IC50/EC50 values for biological efficacy are not provided in the search results.[7]

Experimental Protocols

Detailed experimental protocols for the efficacy testing of specific dichlorobenzophenone derivatives were not available in the searched literature. However, a general workflow for screening the biological activity of novel chemical compounds is presented below.

General Workflow for In Vitro Bioactivity Screening

G cluster_0 Compound Preparation & Initial Screening cluster_1 Dose-Response & Selectivity cluster_2 Mechanism of Action Studies A Synthesize/Acquire Dichlorobenzophenone Derivatives B Primary High-Throughput Screening (HTS) (e.g., cell viability, enzyme activity) A->B C Identify 'Hit' Compounds B->C D Dose-Response Studies on 'Hit' Compounds C->D E Determine IC50 / EC50 Values D->E F Counter-Screening for Selectivity and Off-Target Effects E->F G Target Identification and Validation F->G H Signaling Pathway Analysis (e.g., Western Blot, qPCR) G->H I In Vitro ADMET Studies H->I G cluster_0 Potential Mechanisms of Action cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcomes A Benzophenone Derivative B Enzymes (e.g., kinases, metabolic enzymes) A->B Inhibition/Activation C Receptors (e.g., nuclear receptors) A->C Binding/Modulation D Modulation of Signaling Pathways B->D C->D E Alteration of Gene Expression D->E F Changes in Cellular Metabolism D->F I Anti-inflammatory Response D->I G Apoptosis E->G H Inhibition of Proliferation E->H F->H

References

A Comparative Spectroscopic Analysis of 3,4- vs. 3,5-Dichlorobenzophenone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between 3,4-dichlorobenzophenone and its isomer, 3,5-dichlorobenzophenone. While extensive experimental data is publicly available for the 3,4-isomer, a comparable dataset for the 3,5-isomer is not readily found in prominent databases.

Therefore, this document presents the known experimental data for 3,4-dichlorobenzophenone and offers a theoretical comparison for 3,5-dichlorobenzophenone based on established spectroscopic principles. This comparative analysis highlights the structural nuances between the two isomers and predicts how these differences would manifest in their respective spectra.

Structural and Symmetry Differences

The key distinction between the two analogues lies in the substitution pattern on one of the phenyl rings, which directly impacts the molecule's symmetry. This difference is fundamental to interpreting their spectroscopic data.

G cluster_0 Isomer Comparison cluster_1 Spectroscopic Implications Benzophenone_Core Benzophenone Core (C₁₃H₁₀O) Isomer_34 3,4-Dichlorobenzophenone (Asymmetric Dichlorophenyl Ring) Benzophenone_Core->Isomer_34 ortho- and meta- Cl substitution Isomer_35 3,5-Dichlorobenzophenone (Symmetric Dichlorophenyl Ring) Benzophenone_Core->Isomer_35 di-meta- Cl substitution Spec_34 Complex NMR Spectra (6 unique ¹³C signals for dichlorophenyl ring) Isomer_34->Spec_34 Spec_35 Simpler NMR Spectra (4 unique ¹³C signals for dichlorophenyl ring due to symmetry) Isomer_35->Spec_35

Caption: Logical relationship between structure and expected NMR complexity.

Quantitative Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for 3,4-dichlorobenzophenone. A corresponding experimental dataset for 3,5-dichlorobenzophenone is not available in the searched databases.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 3,4-Dichlorobenzophenone
Parameter ¹H NMR ¹³C NMR
Solvent CDCl₃CDCl₃
Chemical Shifts (δ, ppm) Aromatic protons typically appear in the range of 7.3-7.9 ppm. The specific pattern for the dichlorinated ring is complex due to asymmetry.Signals for the dichlorinated ring are expected for all 6 unique carbons. The carbonyl carbon (C=O) signal appears significantly downfield.
Data Source PubChem[1]PubChem[1]

Theoretical Comparison for 3,5-Dichlorobenzophenone:

  • ¹H NMR: Due to the symmetry of the 3,5-substituted ring, a simpler spectrum is predicted. The protons at the 2- and 6-positions would be chemically equivalent, as would the proton at the 4-position. This would likely result in two distinct signals for this ring: a doublet and a triplet.

  • ¹³C NMR: The symmetry would result in only four signals for the dichlorinated ring: one for C-3/C-5, one for C-2/C-6, one for C-4, and one for C-1 (the carbon attached to the carbonyl group).

Table 2: Infrared (IR) Spectroscopy Data for 3,4-Dichlorobenzophenone
Vibrational Mode Wavenumber (cm⁻¹)
C=O Stretch (Ketone) ~1660 - 1680 cm⁻¹
C=C Stretch (Aromatic) ~1400 - 1600 cm⁻¹
C-Cl Stretch ~600 - 800 cm⁻¹
Data Source PubChem[1]

Theoretical Comparison for 3,5-Dichlorobenzophenone:

  • The IR spectrum is expected to be very similar to the 3,4-isomer, with characteristic peaks for the carbonyl stretch and aromatic C=C stretches. Minor shifts in the C-Cl stretching frequencies and the fingerprint region (< 1000 cm⁻¹) would be expected due to the different substitution pattern.

Table 3: Mass Spectrometry (MS) Data for 3,4-Dichlorobenzophenone
Parameter Value
Molecular Formula C₁₃H₈Cl₂O[1]
Molecular Weight 251.11 g/mol [1]
Mass-to-Charge Ratio (m/z) Molecular ion peak (M⁺) expected at m/z ≈ 250. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be observed.
Data Source PubChem[1]

Theoretical Comparison for 3,5-Dichlorobenzophenone:

  • The mass spectrum of the 3,5-isomer is predicted to be nearly identical to that of the 3,4-isomer in terms of the molecular ion and its isotopic pattern, as they are constitutional isomers with the same molecular formula. Minor differences in the relative abundance of fragment ions may occur.

Experimental Protocols

The data presented for 3,4-dichlorobenzophenone is typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology: A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the crystalline sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation pattern.

  • Methodology: The analysis is often performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by Electron Ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a dichlorobenzophenone analogue is outlined below.

G cluster_workflow General Spectroscopic Analysis Workflow Sample Sample (e.g., 3,4-Dichlorobenzophenone) Prep Sample Preparation (Dissolution/Pelletizing) Sample->Prep NMR NMR Analysis (¹H, ¹³C) Prep->NMR IR FTIR Analysis (ATR/KBr) Prep->IR MS GC-MS Analysis (EI) Prep->MS Data Data Acquisition & Processing NMR->Data IR->Data MS->Data Report Comparative Report & Structural Elucidation Data->Report

Caption: A generalized workflow for spectroscopic characterization.

References

Verifying the Molecular Weight of 3,4-Dichloro-3'-methylbenzophenone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise confirmation of a compound's molecular weight is a critical step in substance identification and characterization. This guide provides a comparative analysis of mass spectrometry (MS) for confirming the molecular weight of 3,4-Dichloro-3'-methylbenzophenone, alongside alternative analytical methods. Experimental data and detailed protocols are presented to support the objective comparison. The molecular formula for this compound is C14H10Cl2O, and its molecular weight is 265.1 g/mol [1].

Comparison of Analytical Techniques for Molecular Weight Determination

The choice of analytical technique for molecular weight determination depends on various factors, including the nature of the sample, the required accuracy, and the available instrumentation. Mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis are common methods, each with distinct advantages and limitations.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Elemental Analysis (EA)
Principle Measures the mass-to-charge ratio of ionized molecules.Measures the magnetic properties of atomic nuclei.Determines the percentage composition of elements.
Primary Output Mass spectrum showing ion abundance vs. m/z.Spectrum showing chemical shifts of nuclei.Elemental composition percentages.
Accuracy High (can provide exact mass).Indirectly determines molecular formula.Provides empirical formula.
Sensitivity Very high (picomole to femtomole range)[2].Lower than MS (micromole to nanomole range).Moderate.
Sample Requirement Micrograms or less.Milligrams.Milligrams.
Structural Information Fragmentation patterns can elucidate structure.Provides detailed structural connectivity.None.
Sample State Solid, liquid, or gas (often requires volatilization or dissolution).Solution.Solid or liquid.
Cost High initial investment, moderate running costs.Very high initial investment, moderate running costs.Lower initial investment and running costs.

Experimental Protocol: Molecular Weight Confirmation of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for confirming the molecular weight of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a volatile organic solvent suitable for GC analysis, such as dichloromethane or ethyl acetate, to create a 1 mg/mL stock solution.

  • Prepare a working solution of approximately 10 µg/mL by diluting the stock solution.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injection Port: Split/splitless injector.

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 50 to 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Analysis:

  • The total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.

  • The mass spectrum of this peak will be analyzed to identify the molecular ion peak (M+). For this compound, the expected molecular ion will have an m/z of approximately 264 and 266 due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The most abundant peak in the molecular ion cluster will correspond to the molecule containing two ³⁵Cl atoms.

  • Fragmentation patterns in the mass spectrum can be further analyzed to confirm the structure of the compound.

Experimental Workflow

The following diagram illustrates the key steps in the confirmation of the molecular weight of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Solution dilute->filter inject Inject Sample filter->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze tic Total Ion Chromatogram analyze->tic ms Mass Spectrum tic->ms confirm Confirm Molecular Weight (m/z) ms->confirm

Caption: Workflow for molecular weight confirmation by GC-MS.

References

Safety Operating Guide

Personal protective equipment for handling 3,4-Dichloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3,4-Dichloro-3'-methylbenzophenone, a halogenated aromatic ketone. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][4]Prevents skin contact and absorption. Gloves should be inspected before use and disposed of properly.[5]
Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes.[6]Minimizes skin exposure to spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7] A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.[1][8]Reduces the risk of inhaling airborne powder.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

Experimental Protocol for Safe Handling:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area within a chemical fume hood is recommended for all manipulations of the solid compound.[7]

  • Personal Protective Equipment (PPE) Check: Don all required PPE as outlined in Table 1. Ensure gloves are free of tears or holes.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any airborne dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

    • If dissolving the compound, add the solid to the solvent slowly.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands and any exposed skin with soap and water after handling.

    • Remove and properly dispose of contaminated gloves.

Table 2: Physical and Chemical Properties (Data for 4-Methylbenzophenone as a proxy)

Property Value Source
Physical State Powder Solid[6]
Appearance Beige[6]
Melting Point 53 - 57 °C[6]
Boiling Point 326 °C[6]
Flash Point 143 °C[6]

Spill Management and First Aid

Accidents can happen, and a clear plan for spill management and first aid is crucial.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department for assistance.

Table 3: First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

As a halogenated organic compound, this compound requires special disposal procedures to prevent environmental contamination.

Disposal Protocol:

  • Waste Segregation: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, properly labeled hazardous waste container.[9]

  • Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[10]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[11] Do not dispose of this chemical down the drain.[12]

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Post-Handling cluster_disposal Waste Disposal prep_area Prepare Clean Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh/Transfer Chemical don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve collect_waste Collect in Labeled Container (Halogenated Organic Waste) weigh->collect_waste Solid Waste clean_area Clean Work Area & Equipment dissolve->clean_area dissolve->collect_waste Solution Waste wash_hands Wash Hands clean_area->wash_hands clean_area->collect_waste Contaminated Materials wash_hands->collect_waste Contaminated PPE store_waste Store Waste Appropriately collect_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Handling and Disposal Workflow Diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.